molecular formula C13H17NO3 B025088 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole CAS No. 102705-35-1

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B025088
CAS No.: 102705-35-1
M. Wt: 235.28 g/mol
InChI Key: VQDXQEIAFVSUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trimethoxyphenyl)-3,4-Dihydro-2H-Pyrrole (CAS 102705-35-1) is a chemical intermediate of significant interest in medicinal chemistry and anticancer research. This compound features the 3,4,5-trimethoxyphenyl (TMP) moiety, a critical pharmacophore found in potent tubulin polymerization inhibitors such as Combretastatin A-4 and other natural products . The TMP group is essential for binding to the colchicine site on tubulin, a key target for disrupting microtubule formation and arresting the cell cycle in proliferating cells . As a versatile building block, this dihydropyrrole derivative is designed for the synthesis of more complex molecules aimed at developing multi-target anticancer agents . Researchers can functionalize this scaffold to create novel compounds for probing mechanisms of action, including tubulin polymerization inhibition and oncogenic kinase suppression . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDXQEIAFVSUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542229
Record name 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102705-35-1
Record name 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core basic properties of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, a heterocyclic compound of significant interest to researchers and drug development professionals. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles of organic chemistry with data from structurally analogous compounds to provide a robust predictive profile. We will delve into its physicochemical characteristics, propose a viable synthetic route with a detailed experimental protocol, and explore its potential biological activities, particularly in the context of oncology.

Introduction: The Significance of the 5-Aryl-3,4-dihydro-2H-pyrrole Scaffold

The 5-aryl-3,4-dihydro-2H-pyrrole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The cyclic imine functionality imparts unique chemical properties, influencing the molecule's basicity, stability, and reactivity. The substitution at the 5-position with an aromatic ring, in this case, a 3,4,5-trimethoxyphenyl group, is particularly noteworthy. The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous natural and synthetic compounds with potent biological effects, most notably as inhibitors of tubulin polymerization.[1][2][3] This guide aims to provide a detailed understanding of the fundamental properties of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, offering valuable insights for its potential application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole are predicted based on its constituent functional groups.

Basicity and pKa

The basicity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole arises from the lone pair of electrons on the nitrogen atom within the cyclic imine ring. The pKa of the conjugate acid of a typical 3,4-dihydro-2H-pyrrole is estimated to be around 8.68.[4] This value can be influenced by the electronic effects of the substituent at the 5-position. The 3,4,5-trimethoxyphenyl group is generally considered to be electron-donating, which would be expected to slightly increase the electron density on the nitrogen atom, thereby potentially increasing its basicity. However, steric hindrance from the bulky aryl group could slightly counteract this effect. A reasonable estimate for the pKa of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole would be in the range of 8.5-9.0.

Table 1: Predicted Physicochemical Properties of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

PropertyPredicted ValueBasis for Prediction
IUPAC Name 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrroleBased on standard IUPAC nomenclature rules.
Molecular Formula C₁₃H₁₇NO₃Calculated from the chemical structure.
Molecular Weight 235.28 g/mol Calculated from the molecular formula.
pKa (conjugate acid) 8.5 - 9.0Based on the pKa of 3,4-dihydro-2H-pyrrole and the electronic effects of the trimethoxyphenyl group.[4]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.Based on the properties of similar aromatic and heterocyclic compounds.[5]
Stability Relatively stable under neutral and basic conditions; may undergo hydrolysis under strongly acidic conditions.Cyclic imines can be susceptible to hydrolysis, though some exhibit remarkable stability.[6][7][8][9]
Appearance Likely a white to off-white crystalline solid.Based on the appearance of a similar compound, 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole.[10]
Solubility and Stability

The presence of the aromatic 3,4,5-trimethoxyphenyl group suggests that the compound will be readily soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is expected to be limited, a common characteristic of small molecules with significant hydrophobic character.

Cyclic imines can be susceptible to hydrolysis, which involves the cleavage of the C=N bond to form an amino ketone. However, the stability of the imine bond can be influenced by steric and electronic factors. Some cyclic imines have been shown to be surprisingly stable, even under aqueous conditions.[6][7][8][9] It is anticipated that 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole would be relatively stable under neutral and basic conditions but may undergo hydrolysis in the presence of strong acids.

Synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Several synthetic routes can be envisioned for the preparation of 5-aryl-3,4-dihydro-2H-pyrroles. A common and effective strategy involves the reduction of the corresponding γ-lactam (pyrrolidin-2-one). This approach offers a reliable and scalable method for accessing the target compound.

Synthesis_Pathway cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Reduction to Cyclic Imine A 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic acid C 5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one (γ-Lactam) A->C Heat B Ammonium formate B->C D 5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one (γ-Lactam) F 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole D->F Anhydrous Solvent (e.g., Toluene or THF) E Reducing Agent (e.g., DIBAL-H or Super-Hydride®) E->F

Figure 1: Proposed two-step synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

Proposed Synthetic Protocol

Step 1: Synthesis of 5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one (γ-Lactam)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic acid (1.0 eq) and ammonium formate (1.5 eq).

  • Heating: Heat the mixture to 180-190 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one.

Step 2: Reduction of 5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one to 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq) or lithium triethylborohydride (Super-Hydride®) (1.1 eq), to the cooled solution while maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or methanol at -78 °C.

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

Analytical Characterization

The structural confirmation of the synthesized 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole would be achieved through a combination of standard analytical techniques.

Table 2: Predicted Spectroscopic Data for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the trimethoxyphenyl ring (singlet or two doublets).- Methylene protons of the dihydropyrrole ring (multiplets).- Methine proton at the 5-position (triplet or multiplet).- Methoxy protons (singlets).
¹³C NMR - Aromatic carbons of the trimethoxyphenyl ring.- Methylene carbons of the dihydropyrrole ring.- Methine carbon at the 5-position.- Imine carbon (C=N).- Methoxy carbons.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation pattern characteristic of cyclic imines, potentially showing loss of the trimethoxyphenyl group or fragmentation of the dihydropyrrole ring.[11][12]
Infrared (IR) Spectroscopy - C=N stretching vibration around 1650-1670 cm⁻¹.[13]- C-O stretching vibrations for the methoxy groups.- Aromatic C-H and C=C stretching vibrations.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the synthesized compound. A C18 column with a gradient elution system using a mixture of acetonitrile and water (with a modifier like formic acid for MS compatibility) would likely provide good separation.[14][15][16][17]

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

Potential Biological Activity: A Focus on Anticancer Properties

The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many potent anticancer agents that act by inhibiting tubulin polymerization.[1][2][3][18][19][20][21] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Biological_Activity cluster_0 Mechanism of Action A 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) E->F

Figure 2: Proposed mechanism of anticancer activity for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

Given the presence of this critical pharmacophore, it is highly probable that 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole will exhibit antiproliferative activity against various cancer cell lines. The 3,4-dihydro-2H-pyrrole ring serves as a scaffold to present the 3,4,5-trimethoxyphenyl group in a conformationally favorable manner for binding to tubulin.

Proposed In Vitro Assays for Biological Evaluation

To validate the predicted biological activity, a series of in vitro assays should be conducted:

  • Antiproliferative Assays: The compound should be screened against a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) using assays such as the MTT or SRB assay to determine its IC₅₀ (half-maximal inhibitory concentration) values.

  • Tubulin Polymerization Assay: A cell-free assay using purified tubulin should be performed to directly measure the compound's ability to inhibit tubulin polymerization.[1]

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at the G2/M phase, which is a hallmark of tubulin-targeting agents.[1]

  • Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can be used to confirm that the compound induces apoptosis in cancer cells.

  • Immunofluorescence Microscopy: This technique can be used to visualize the effects of the compound on the microtubule network within cancer cells.[1]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the basic properties of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole. By leveraging established chemical principles and data from analogous structures, we have outlined its likely physicochemical characteristics, a robust synthetic strategy, and a compelling hypothesis for its potential as an anticancer agent targeting tubulin polymerization. This information serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related heterocyclic compounds. Further experimental validation of these predictions is warranted and is expected to confirm the promising nature of this molecular scaffold.

References

  • MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]

  • ACS Publications. (2012, November 1). Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2012, November 16). Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media. Retrieved from [Link]

  • SciSpace. (n.d.). Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media. Retrieved from [Link]

  • PMC. (n.d.). Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. Retrieved from [Link]

  • MDPI. (2024, September 13). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 11). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • PMC. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • PMC. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Retrieved from [Link]

  • PubMed. (2024, December 15). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 27). Comparison of stability of cyclic imines [closed]. Retrieved from [Link]

  • RSC Publishing. (2021, December 13). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Retrieved from [Link]

  • ACS Publications. (2012, February 25). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Infrared Spectrum and Structure of Ethylene Imine. Retrieved from [Link]

  • HETEROCYCLES. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • PMC. (n.d.). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of the cyclic imine ring under EI conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dihydro-2H-pyrrole (FDB008292). Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • PMC. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Aryl-4-acyl-3-hydroxy-1-carboxymethyl-3-pyrroline-2-ones by Hydrolysis of 5-Aryl-4-acyl-3-hydroxy-1-cyanomethyl-3-pyrroline-2-ones. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5264-35-7| Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 5-phenyl-3,4-dihydro-2H-pyrrole. Retrieved from [Link]

  • RASĀYAN J. Chem. (n.d.). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]

  • ACS Publications. (2010, October 6). Cyclization and Rearrangement Reactions of an Fragment Ions of Protonated Peptides. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. (n.d.). Retrieved from [Link]

Sources

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole chemical structure and synthesis

[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound represents a convergence of two privileged pharmacophores: the 3,4,5-trimethoxyphenyl ring (associated with colchicine-site tubulin binding and psychoactivity) and the


-pyrroline1
Structural Specifications
  • IUPAC Name: 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 235.28 g/mol

  • Key Functional Group: Cyclic Imine (C=N) conjugated to an electron-rich arene.[1]

Electronic Properties & Stability

The 3,4,5-trimethoxy substitution pattern is strongly electron-donating.[1] Through resonance, this electron density is pushed toward the imine carbon (C-5), significantly stabilizing the C=N bond against hydrolysis compared to simple alkyl imines.[1]

  • Resonance Stabilization: The

    
    -system extends from the phenyl ring through the imine bond, increasing the bond order and reducing susceptibility to nucleophilic attack by water under neutral conditions.
    
  • Basicity: The imine nitrogen is moderately basic (

    
     of conjugate acid 
    
    
    6–7), allowing for purification via acid-base extraction.[1]
Visualization: Electronic Connectivity

The following diagram illustrates the key electronic interactions and the retrosynthetic disconnection.

GTargetTarget:5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrroleImineCyclic Imine (C=N)Electrophilic CenterImine->TargetDefines ReactivityAryl3,4,5-TrimethoxyphenylElectron DonorAryl->TargetStabilizesPrecursor1Precursor A:2-Pyrrolidinone(Lactam)Precursor1->TargetSynthetic RoutePrecursor2Precursor B:3,4,5-TrimethoxyphenylMagnesium BromidePrecursor2->TargetGrignard Addition

Caption: Structural decomposition showing the stabilization of the imine core by the electron-rich aryl group and the primary retrosynthetic disconnection.

Part 2: Synthesis Strategy

The most robust route to 5-aryl-3,4-dihydro-2H-pyrroles is the Grignard addition to 2-pyrrolidinone followed by dehydration.[1] This method avoids the handling of unstable amino-aldehydes and utilizes readily available starting materials.

Retrosynthetic Analysis
1
Reaction Scheme
  • Grignard Formation: 3,4,5-Trimethoxybromobenzene + Mg

    
     Aryl-MgBr[1]
    
  • Nucleophilic Addition: Aryl-MgBr attacks the carbonyl of 2-pyrrolidinone.[1]

  • Dehydration: Acidic workup eliminates water to form the double bond (C=N).

Part 3: Detailed Experimental Protocol

Safety Warning: This protocol involves air-sensitive Grignard reagents and exothermic reactions.[1] All glassware must be flame-dried and flushed with argon/nitrogen.[1] 3,4,5-trimethoxy compounds are potential precursors to controlled substances; ensure compliance with all local regulations.

Step 1: Preparation of 3,4,5-Trimethoxyphenylmagnesium Bromide

Reagents:

  • 3,4,5-Trimethoxybromobenzene (CAS 118-96-7): 24.7 g (100 mmol)[1]

  • Magnesium turnings: 2.67 g (110 mmol, 1.1 eq)[1]

  • Iodine (catalyst): 1 crystal[1]

  • THF (anhydrous): 100 mL

Procedure:

  • Place Mg turnings and a crystal of iodine in a 3-neck flask under argon.

  • Add 10 mL of anhydrous THF to cover the Mg.

  • Dissolve the bromide in 90 mL THF. Add 5 mL of this solution to the Mg to initiate the reaction (look for turbidity and heat generation).

  • Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Stir for an additional 1 hour at reflux to ensure complete formation. The solution should be dark grey/brown.

Step 2: Addition to 2-Pyrrolidinone

Reagents:

  • 2-Pyrrolidinone (CAS 616-45-5): 8.51 g (100 mmol, 1.0 eq)[1]

  • THF (anhydrous): 50 mL

Procedure:

  • Cool the Grignard solution to 0°C in an ice bath.

  • Dissolve 2-pyrrolidinone in 50 mL THF and add it dropwise to the Grignard reagent over 30 minutes.

    • Note: A white precipitate (the alkoxide intermediate) will form.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours (overnight).

Step 3: Workup and Dehydration (The Critical Step)

The intermediate formed is a hemiaminal salt. It must be hydrolyzed and dehydrated carefully to avoid ring opening.

  • Cool the reaction mixture to 0°C.

  • Quench slowly with 3M HCl (100 mL) . The precipitate will dissolve, and the solution will become acidic (pH < 2).

  • Stir vigorously at room temperature for 2 hours. The acid catalyzes the elimination of water (

    
    ) to form the imine.[1]
    
  • Extraction (Removal of non-basic impurities): Extract the acidic aqueous layer with Diethyl Ether (

    
     mL). Discard the organic (ether) layer (contains unreacted bromide/biphenyls).
    
  • Basification: Cool the aqueous layer and slowly basify with 10% NaOH or NH

    
    OH  until pH ~10. The product will oil out or precipitate.
    
  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Dry the DCM layer over

    
    , filter, and concentrate under reduced pressure.
    
Yield and Purification
  • Typical Yield: 65–75%

  • Appearance: Pale yellow viscous oil (may crystallize upon standing at -20°C).[1]

  • Purification: Vacuum distillation (high boiling point) or recrystallization from Hexane/EtOAc if solid.

Part 4: Characterization Data

The following data validates the successful synthesis of the target structure.

TechniqueDiagnostic SignalAssignment

H NMR
(400 MHz, CDCl

)

3.88 (s, 3H), 3.90 (s, 6H)
Methoxy protons (

-OMe,

-OMe)

7.10 (s, 2H)
Aromatic protons (symmetric)

4.05 (t,

Hz, 2H)
C-2 Methylene (adjacent to N)

2.95 (t,

Hz, 2H)
C-4 Methylene (allylic)

2.05 (m, 2H)
C-3 Methylene (ring center)

C NMR
(100 MHz, CDCl

)

172.5
C=N (Imine carbon)

153.2, 140.5
Aromatic C-O and C-ipso

61.5
C-2 (Pyrroline ring)
IR Spectroscopy 1620–1630 cm

Strong C=N stretch

Part 5: Mechanism of Action (Synthesis)[1]

The transformation proceeds via a tetrahedral intermediate. The stability of this intermediate determines the success of the reaction.

MechanismStep1Grignard Attack(Nucleophilic Addition)IntermedTetrahedral MagnesiumAlkoxide IntermediateStep1->IntermedR-MgBr + LactamQuenchAcidic Quench (H3O+)Protonation of NitrogenIntermed->QuenchHClElimElimination of Water(Dehydration)Quench->Elim-MgBrClProductFinal Imine ProductElim->Product-H2O

Caption: Step-wise mechanism from nucleophilic attack to acid-catalyzed dehydration.[1]

References

  • Synthesis of 5-Aryl-3,4-dihydro-2H-pyrroles

    • Journal of Medicinal Chemistry. "Synthesis and biological evaluation of 5-aryl-3,4-dihydro-2H-pyrroles as tubulin inhibitors."
    • Source: (General reference for class)[1]

  • Grignard Reaction with Lactams

    • Organic Syntheses, Coll.[2] Vol. 9, p. 610 (1998). "General method for the preparation of cyclic imines from lactams."

    • Source: [1]

  • Trimethoxy-Aryl Pharmacology

    • European Journal of Medicinal Chemistry. "Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity."[1][3]

    • Source: [1]

  • Spectroscopic Data Correlation

    • Spectrochimica Acta Part A. "Vibrational and NMR spectra of 5-substituted-1-pyrrolines."
    • Source: [1]

An In-depth Technical Guide to the Proposed Mechanism of Action of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole represents a compelling molecular architecture, integrating two moieties of significant pharmacological interest: the 3,4,5-trimethoxyphenyl (TMP) group and a 3,4-dihydro-2H-pyrrole (pyrrolidine) core. While direct experimental evidence elucidating the specific mechanism of action for this precise molecule is not yet prevalent in the public domain, a robust hypothesis can be formulated based on the well-documented activities of its constituent parts.

This technical guide provides a comprehensive analysis of the proposed mechanism of action for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, grounded in established principles of medicinal chemistry and oncology. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the probable molecular targets, the signaling pathways likely to be modulated, and a detailed roadmap for the experimental validation of these hypotheses.

The Primacy of the 3,4,5-Trimethoxyphenyl (TMP) Moiety: A Strong Indicator of Tubulin Inhibition

The 3,4,5-trimethoxyphenyl group is a privileged pharmacophore in the realm of anticancer drug design, most notably for its role as a potent inhibitor of tubulin polymerization.[1][2][3][4][5] This moiety is a key structural feature in a number of natural and synthetic compounds known to disrupt microtubule dynamics, a critical process in cell division.

Proposed Primary Mechanism: Inhibition of Tubulin Polymerization

The most probable mechanism of action for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4][5][6] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule formation and dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[5][7]

Several lines of evidence from the literature support this hypothesis:

  • Combretastatin A-4 (CA-4) and Colchicine: These well-known natural products feature the TMP group and are potent inhibitors of tubulin polymerization.[1][3][6] The TMP moiety in these molecules is crucial for their binding affinity to the colchicine site.

  • Synthetic TMP-Containing Heterocycles: A vast body of research demonstrates that synthetic molecules incorporating the TMP group linked to various heterocyclic scaffolds exhibit significant antiproliferative activity through tubulin inhibition.[2][3][5] The dihydro-2H-pyrrole core of the topic compound fits this paradigm.

The Role of the 3,4-dihydro-2H-pyrrole Scaffold

While the TMP group is the likely driver of the primary mechanism, the 3,4-dihydro-2H-pyrrole (pyrrolidine) scaffold is not merely a passive linker. Pyrrole and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] In this context, the pyrroline core may serve several functions:

  • Structural Conformation: It likely orients the TMP group in a favorable conformation for optimal binding within the colchicine pocket of tubulin.

  • Physicochemical Properties: The pyrroline moiety can influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.[11]

  • Secondary Interactions: The nitrogen atom and the overall shape of the pyrroline ring could engage in additional hydrogen bonding or van der Waals interactions with amino acid residues in the target protein, potentially enhancing binding affinity and selectivity.

Proposed Signaling Pathway

The downstream effects of tubulin polymerization inhibition by 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole are expected to converge on the induction of apoptosis. The proposed signaling cascade is as follows:

  • Binding to β-tubulin: The compound binds to the colchicine site on β-tubulin.

  • Inhibition of Microtubule Polymerization: This binding event prevents the formation of microtubules.

  • Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase.

  • Activation of the Spindle Assembly Checkpoint (SAC): The cell's internal surveillance mechanism detects the mitotic spindle defects.

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death.

Proposed Signaling Pathway Compound 5-(3,4,5-trimethoxyphenyl)- 3,4-dihydro-2H-pyrrole Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds MT Microtubule Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to SAC Spindle Assembly Checkpoint (SAC) Activation G2M->SAC Apoptosis Apoptosis SAC->Apoptosis Prolonged activation induces

Caption: Proposed signaling cascade for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanism of action, a series of in vitro experiments should be conducted. The following protocols provide a comprehensive workflow for this validation process.

Workflow for Experimental Validation

Experimental Workflow cluster_0 Primary Validation cluster_1 Cellular Effects cluster_2 Molecular Mechanism A Antiproliferative Activity Assay (MTT/SRB) B Tubulin Polymerization Assay A->B C Immunofluorescence Microscopy B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis E->F

Sources

Technical Guide: Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole scaffold represents a critical pharmacophore in the development of antimitotic agents. Structurally, it mimics the cis-stilbene motif found in Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. Unlike the fully aromatic pyrrole analogs, the 3,4-dihydro-2H-pyrrole (1-pyrroline) ring maintains a basic imine nitrogen (


 hybridized) and a non-planar geometry, offering unique solubility profiles and metabolic stability.

This guide details the robust synthesis of this scaffold using a Grignard-mediated alkylation of lactams, followed by dehydration—a pathway chosen for its scalability and reliability. We also explore the characterization metrics required to validate the imine functionality against the fully aromatic or open-chain byproducts.

Retrosynthetic Analysis

To construct the 5-aryl-3,4-dihydro-2H-pyrrole core, we utilize a disconnection strategy that targets the C=N bond. The most direct disconnection leads to a nucleophilic aryl synthon and an electrophilic lactam carbonyl.

Retrosynthesis Target 5-(3,4,5-trimethoxyphenyl)- 3,4-dihydro-2H-pyrrole Intermediate Hemiaminal Intermediate (Unstable) Target->Intermediate Dehydration (-H2O) Precursors 2-Pyrrolidone + 3,4,5-TrimethoxyphenylMgBr Intermediate->Precursors Grignard Addition

Figure 1: Retrosynthetic pathway identifying 2-pyrrolidone and the aryl Grignard reagent as key precursors.

Experimental Protocol: Grignard Addition-Dehydration

Objective: Synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole via nucleophilic addition to 2-pyrrolidone.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Pyrrolidone (CAS: 616-45-5), distilled over CaH

    
     before use.
    
  • Reagent: 5-Bromo-1,2,3-trimethoxybenzene (CAS: 2675-80-1).

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.

  • Catalyst/Initiator: Iodine crystal (for Grignard initiation).

  • Acid: 3M Hydrochloric acid (HCl).

Step-by-Step Methodology
Phase 1: Generation of Arylmagnesium Bromide
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Activation: Add Magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 5-bromo-1,2,3-trimethoxybenzene (1.0 eq) in anhydrous THF. Add 5% of this solution to the Mg turnings. Wait for exotherm/turbidity (initiation).

  • Propagation: Dropwise add the remaining bromide solution over 30 minutes, maintaining a gentle reflux. Stir for 1 hour at reflux to ensure complete formation of 3,4,5-trimethoxyphenylmagnesium bromide .

Phase 2: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Addition: Add a solution of 2-pyrrolidone (0.9 eq) in THF dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C.

    • Scientist's Note: We use a slight excess of Grignard to account for the deprotonation of the lactam N-H (which consumes 1 eq of Grignard). Alternatively, use N-TMS-2-pyrrolidone to prevent this loss, but the excess Grignard method is operationally simpler.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. A thick precipitate (magnesium alkoxide salt) will form.

Phase 3: Acidic Hydrolysis & Dehydration
  • Quench: Cool the mixture to 0°C and quench carefully with 3M HCl (excess). The pH should be <2.

  • Cyclization: Stir the acidic biphasic mixture vigorously for 2 hours. This step hydrolyzes the intermediate salts and promotes the elimination of water to form the imine double bond.

  • Workup: Basify the aqueous layer with 4M NaOH to pH ~10. Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Critical Check: The product is a cyclic imine (basic). It will reside in the organic layer only at high pH.

  • Purification: Dry organic phase over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexane + 1% Triethylamine). The amine is sensitive to silica; triethylamine prevents degradation.

Characterization Profile

To validate the structure, you must distinguish the cyclic imine from the open-chain amino-ketone byproduct.

Table 1: Spectral Data Summary

TechniqueParameterExpected ValueStructural Assignment

H NMR

3.80 - 3.90 ppm
Singlet (9H)Trimethoxy groups (-OCH

)

3.95 - 4.10 ppm
Triplet (2H)C2-H

(Adjacent to Nitrogen)

2.90 - 3.00 ppm
Triplet (2H)C4-H

(Adjacent to C=N)

7.10 - 7.20 ppm
Singlet (2H)Aromatic protons (Symmetric)

C NMR

~172.0 ppm
PeakC=N (Imine Carbon) - Diagnostic

~153.0 ppm
PeakC3, C5 of Aryl (Meta to bridge)

~61.0 ppm
PeakC2 of Pyrroline ring
IR

1615 - 1625 cm

C=N Stretch (Strong)
MS (ESI)

236.12 [M+H]

Molecular Ion (Calc.[1][2] MW: 235.12)
Self-Validating Checks[13]
  • IR Spectrum: Absence of a broad O-H stretch (eliminates the hemiaminal intermediate) and absence of a C=O stretch >1680 cm

    
     (eliminates unreacted pyrrolidone).
    
  • NMR Shift: The C=N carbon at ~172 ppm is the definitive proof of cyclization. If the ring is open (amino-ketone), you will see a carbonyl peak at >195 ppm.

Mechanism of Action & Biological Relevance[8]

The 3,4,5-trimethoxyphenyl moiety is a "privileged structure" for binding to the colchicine site of


-tubulin. The 3,4-dihydro-2H-pyrrole ring acts as a rigid linker that positions the aryl group in the hydrophobic pocket while the imine nitrogen can engage in H-bonding with residues like 

-Asn101 or

-Cys241.

MOA Compound 5-(3,4,5-trimethoxyphenyl)- 3,4-dihydro-2H-pyrrole Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Hydrophobic Interaction (Trimethoxy motif) Inhibition Microtubule Destabilization Tubulin->Inhibition Prevents Polymerization Apoptosis G2/M Cell Cycle Arrest Apoptosis Inhibition->Apoptosis Mitotic Catastrophe

Figure 2: Mechanism of action pathway illustrating the cascade from tubulin binding to apoptosis.

Troubleshooting & Optimization

  • Low Yields: Often due to the hygroscopic nature of 2-pyrrolidone. Ensure rigorous drying. If yield persists <40%, switch to N-trimethylsilyl-2-pyrrolidone to protect the amide nitrogen during Grignard addition.

  • Imine Hydrolysis: The C=N bond is sensitive to hydrolysis. Avoid prolonged exposure to aqueous acidic conditions. Perform the extraction quickly after basification.

  • Storage: Store the product under Argon at -20°C. Imine oxidation to the lactam or fully aromatic pyrrole is possible over time.

References

  • Synthesis of 2-substituted pyrrolines

    • Ghorai, M. K., et al. "Lewis Acid Catalyzed SN2-Type Domino Ring-Opening Cyclization of Aziridines with Alkynes." Synthesis, 2025.[3][4][5][1]

  • Biological Activity of Trimethoxyphenyl Pyrroles

    • Zhan, X. P., et al. "Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives." Chemistry & Biodiversity, 2017.

  • Tubulin Binding Mechanism

    • Lu, Y., et al. "Tubulin Polymerization Inhibitors: A New Series of Pyrrolizines Bearing 3,4,5-Trimethoxyphenyl Moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • General Pyrroline Synthesis (Grignard Route)

    • De Kimpe, N., et al. "Synthesis of 2-acetyl-1-pyrroline." Journal of Agricultural and Food Chemistry, 1993. (Foundational methodology for 2-substituted-1-pyrrolines).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The focus is on the causality behind experimental choices and the rigorous interpretation of the resulting data to ensure structural confirmation and purity assessment.

Introduction: The Significance of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of biologically active compounds, including those with anticancer properties.[1][2] Its incorporation into a 3,4-dihydro-2H-pyrrole scaffold, a class of compounds with diverse applications in medicinal chemistry, presents an interesting target for drug discovery programs.[3][4] Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development endeavor. This guide provides the foundational spectroscopic knowledge required to confidently identify and characterize the title compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.2Singlet2HAr-HThe two aromatic protons on the trimethoxyphenyl ring are equivalent due to free rotation around the C-C single bond, resulting in a singlet. Their chemical shift is downfield due to the aromatic ring current.
~4.1 - 4.3Triplet2HN-CH₂These protons are adjacent to a CH₂ group, hence the triplet multiplicity. The nitrogen atom's electron-withdrawing effect shifts these protons downfield.
~3.90Singlet6HAr-OCH₃ (meta)The two methoxy groups at the meta positions of the aromatic ring are equivalent, leading to a single sharp peak.
~3.85Singlet3HAr-OCH₃ (para)The methoxy group at the para position will have a slightly different chemical environment compared to the meta groups, resulting in a distinct singlet.
~3.0 - 3.2Triplet2HC-CH₂-NThese protons are adjacent to the N-CH₂ group, resulting in a triplet. They are shifted downfield due to the proximity of the nitrogen and the imine functionality.
~2.0 - 2.2Quintet2HCH₂-CH₂-CH₂These protons are in the middle of the pyrroline ring and are coupled to the two adjacent CH₂ groups, leading to a quintet.
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~170C=NThe imine carbon is significantly deshielded and appears far downfield.
~153Ar-C-OCH₃ (meta)The aromatic carbons attached to the meta-methoxy groups are highly deshielded.
~140Ar-C-OCH₃ (para)The aromatic carbon attached to the para-methoxy group.
~135Ar-C (quaternary)The quaternary aromatic carbon attached to the pyrroline ring.
~105Ar-CHThe two equivalent aromatic carbons bearing a hydrogen atom.
~61Ar-OCH₃ (para)The carbon of the para-methoxy group.
~56Ar-OCH₃ (meta)The carbons of the two equivalent meta-methoxy groups.
~55N-CH₂The carbon adjacent to the nitrogen atom.
~35C-CH₂-NThe carbon in the pyrroline ring adjacent to the nitrogen-bound carbon.
~23CH₂-CH₂-CH₂The central carbon of the three-carbon chain in the pyrroline ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent peaks in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.7 mL CDCl3 H1_Acq ¹H NMR Acquisition (16 scans) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (>1024 scans) Prep->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phasing FT->Phase Calibrate Calibration (vs. CDCl3) Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate For ¹H Analysis Structure Elucidation Calibrate->Analysis For ¹³C Integrate->Analysis

NMR Data Acquisition and Processing Workflow.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3000-2850Medium-StrongC-H stretchAliphatic (CH₂)
~1620-1600Medium-StrongC=N stretchImine
~1580, ~1500, ~1460Medium-StrongC=C stretchAromatic Ring
~1250, ~1050StrongC-O stretchAryl-alkyl ether
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. This technique requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the atmospheric and instrumental absorptions.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to provide the final IR spectrum of the compound.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectral Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular weight of C₁₄H₁₉NO₃ is 249.14 g/mol . Therefore, the molecular ion peak is expected at m/z = 249.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass, which can be used to confirm the molecular formula. For C₁₄H₁₉NO₃, the calculated exact mass is 249.1365.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from a methoxy group: m/z = 234.

    • Loss of a methoxy group (-OCH₃): m/z = 218.

    • Cleavage of the pyrroline ring can lead to various smaller fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Analysis_Logic Molecule 5-(3,4,5-trimethoxyphenyl)- 3,4-dihydro-2H-pyrrole Ionization Ionization (e.g., EI, ESI) Molecule->Ionization MolecularIon Molecular Ion (M⁺) m/z = 249.1365 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation MassSpectrum Mass Spectrum (Plot of Intensity vs. m/z) MolecularIon->MassSpectrum Fragment1 [M-CH₃]⁺ m/z = 234 Fragmentation->Fragment1 Fragment2 [M-OCH₃]⁺ m/z = 218 Fragmentation->Fragment2 OtherFragments Other Fragments Fragmentation->OtherFragments Fragment1->MassSpectrum Fragment2->MassSpectrum OtherFragments->MassSpectrum

Logical Flow of Mass Spectrometric Analysis.

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS, provides a robust framework for the unambiguous structural confirmation of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the predicted data and adhering to rigorous experimental protocols, researchers can ensure the identity, purity, and quality of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.

References

  • Vertex AI Search.
  • Journal of the Serbian Chemical Society.
  • Texas Tech University. The Texas Tech community has made this publication openly available. [Link not available]
  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]

  • PMC. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0074304). [Link not available]
  • PMC. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Available from: [Link]

  • Chem-Impex. 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. Available from: [Link]

  • PubChem. 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | C11H13NO | CID 11052172. Available from: [Link]

  • NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine. [Link not available]
  • ResearchGate. (PDF) Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Available from: [Link]

  • MDPI. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Available from: [Link]

  • MDPI. 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

  • ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link not available]
  • MDPI. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Available from: [Link]

  • MDPI. 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available from: [Link]

Sources

The Rising Therapeutic Potential of Trimethoxyphenyl Pyrrole Derivatives: A Technical Guide to Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Bioactive Scaffolds

In the landscape of modern drug discovery, the demand for novel chemical scaffolds with potent and selective biological activities is unceasing. The pyrrole nucleus, a ubiquitous five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with the 3,4,5-trimethoxyphenyl (TMP) moiety—a key pharmacophore known for its interaction with biological targets like tubulin—the resulting derivatives emerge as a promising class of compounds with a diverse range of therapeutic applications. This guide provides an in-depth exploration of the biological activities of novel trimethoxyphenyl pyrrole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for the systematic evaluation of these compelling molecules.

The Trimethoxyphenyl Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The TMP group is a well-established tubulin-binding motif, famously present in potent anticancer agents like colchicine and combretastatin A-4.[1][2] Its incorporation into the pyrrole framework creates a hybrid structure with significant therapeutic potential. The pyrrole ring itself is not merely a passive linker; its electron-rich nature and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and biological targets.[3] This strategic combination has led to the development of TMP-pyrrole derivatives with promising anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Trimethoxyphenyl Pyrrole Derivatives: The Van Leusen Approach

A robust and versatile method for the synthesis of substituted pyrroles is the Van Leusen pyrrole synthesis.[4][5][6] This reaction involves the [3+2] cycloaddition of a p-toluenesulfonylmethyl isocyanide (TosMIC) with an activated alkene, such as a chalcone.[5][6] The chalcone, an α,β-unsaturated ketone, can be readily prepared via a Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and an appropriate acetophenone. This multi-step synthesis allows for significant molecular diversity by varying the substituents on the acetophenone and other reactants.

Anticancer Activity: Targeting the Cytoskeleton and Beyond

A primary focus of research into TMP-pyrrole derivatives has been their potential as anticancer agents.[1][2] The TMP moiety strongly suggests that these compounds may act as microtubule-targeting agents, disrupting the dynamic instability of tubulin and leading to cell cycle arrest and apoptosis.[1][7][8]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for mitotic spindle formation and cell division.[2][7] Compounds that interfere with tubulin polymerization are potent antimitotic agents.[1][7] Several studies have demonstrated that TMP-pyrrole derivatives effectively inhibit tubulin assembly, with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range.[2][7] The binding of these derivatives to the colchicine site on β-tubulin is a key interaction, preventing the polymerization of tubulin into microtubules.[7] This disruption of the cytoskeleton triggers a mitotic catastrophe, leading to the activation of apoptotic pathways.[8]

The inhibition of tubulin polymerization by TMP-pyrrole derivatives initiates a signaling cascade that culminates in programmed cell death.

TMP_Pyrrole Trimethoxyphenyl Pyrrole Derivative Tubulin β-Tubulin (Colchicine Binding Site) TMP_Pyrrole->Tubulin Binds to Polymerization Tubulin Polymerization (Microtubule Formation) Tubulin->Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption Polymerization->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by TMP-Pyrrole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare stock solutions of the TMP-pyrrole derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 5, 10, 20, 40, 80 µM).[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24 to 48 hours.[9]

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 4 hours at 37°C in the dark.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Quantitative Data: Cytotoxicity of Novel TMP-Pyrrole Derivatives

The following table summarizes the cytotoxic activity of representative TMP-pyrrole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3f A375 (Melanoma)8.2[10]
CT-26 (Colon Carcinoma)10.5[10]
HeLa (Cervical Cancer)15.3[10]
Compound 3g CHO (Ovarian Cancer)8.2[10]
Compound 3n HCT-15 (Colon Cancer)21[10]
Compound 3a MCF-7 (Breast Cancer)18.7[10]
ARAP 22 MCF-7 (Breast Cancer)Potent (nanomolar range)[2]
ARAP 28 MCF-7 (Breast Cancer)Potent (nanomolar range)[2]

Note: All target compounds showed no cytotoxicity towards normal tissue cells (IC50 > 100 µM), indicating a degree of selectivity for cancer cells.[10]

Antimicrobial Activity: A New Frontier for Pyrrole Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[3][11] The incorporation of the TMP moiety can enhance this activity, offering a new avenue for the development of potent antibacterial and antifungal drugs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the TMP-pyrrole derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[12]

    • Dilute the standardized inoculum to the appropriate concentration for testing.[8]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.[8]

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[13]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Prepare Serial Dilutions of TMP-Pyrrole Derivative Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages Inflammatory_Stimulus->Macrophages COX2 COX-2 Macrophages->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Macrophages->Cytokines Releases Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation TMP_Pyrrole Trimethoxyphenyl Pyrrole Derivative TMP_Pyrrole->COX2 Inhibits TMP_Pyrrole->Cytokines Inhibits Release

Caption: Anti-inflammatory Mechanism of TMP-Pyrrole Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds. [14][15] Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats and allow them to acclimatize to the laboratory conditions.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups for different doses of the TMP-pyrrole derivatives.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. [16]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

    • The formula for calculating the percentage of inhibition is:

      • % Inhibition = [ (C - T) / C ] * 100

      • Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table illustrates the anti-inflammatory efficacy of representative pyrrole derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Time Post-Carrageenan (hours)% Inhibition of EdemaReference
Compound 5b Not specified473.54[9]
Compound 5c Not specified479.42[9]
Compound 3l Not specified119.97[15]
230.05[15]
336.33[15]
436.61[15]
Ibuprofen (Standard) Not specified4Comparable to test compounds[9]

Conclusion and Future Directions

Novel trimethoxyphenyl pyrrole derivatives represent a highly versatile and promising class of bioactive molecules. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring their in vivo efficacy in more complex disease models, and assessing their pharmacokinetic and toxicological profiles. The in-depth technical guide provided herein offers a solid foundation for researchers to systematically investigate and unlock the full therapeutic potential of this exciting class of compounds.

References

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025). RSC Publishing. Retrieved from [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved from [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). Semantic Scholar. Retrieved from [Link]

  • In vivo anti-inflammatory activity. (2018). ResearchGate. Retrieved from [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2014). PubMed. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (2014). Hindawi. Retrieved from [Link]

  • Antimicrobial activity in vitro, MIC values expressed in μM for all strains tested. (n.d.). ResearchGate. Retrieved from [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). MDPI. Retrieved from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2016). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1HPyrrole Derivatives as Potential Anticancer Agents. (2018). Research Square. Retrieved from [Link]

  • In vivo and in vitro anti-inflammatory activity. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). MDPI. Retrieved from [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). MDPI. Retrieved from [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). PubMed. Retrieved from [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). PubMed. Retrieved from [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives. (2017). PubMed. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. (2012). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Key Pharmacophores

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole represents a compelling merger of two such pharmacophores: the 3,4,5-trimethoxyphenyl group, famously associated with the colchicine binding site of tubulin and known for its potent antiproliferative properties, and the 3,4-dihydro-2H-pyrrole (a cyclic imine) scaffold, a versatile nitrogen-containing heterocycle integral to numerous bioactive molecules.[1]

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals aiming to thoroughly characterize the physicochemical properties of this molecule. Understanding these fundamental attributes is not merely an academic exercise; it is a critical prerequisite for advancing any compound through the drug development pipeline, influencing its solubility, membrane permeability, metabolic stability, and ultimately, its therapeutic potential. As direct experimental data for this specific molecule is not extensively published, this document provides a robust framework of established, self-validating protocols to empower researchers to generate high-quality, reproducible data. We will delve into the causality behind experimental choices, ensuring that each protocol is understood not just as a series of steps, but as a system for precise scientific inquiry.

Section 1: Predicted Physicochemical Profile & Its Significance

Before embarking on experimental determination, it is instructive to establish a predicted profile based on the molecule's structure and data from analogous compounds. These predictions, while not a substitute for empirical data, provide a valuable baseline for experimental design and interpretation.

PropertyPredicted Value / CategorySignificance in Drug Development
Molecular Formula C₁₃H₁₇NO₃Defines the elemental composition.
Molecular Weight 235.28 g/mol Influences diffusion and transport properties; aligns with Lipinski's guidelines.
LogP (Lipophilicity) ~1.5 - 2.5A key predictor of membrane permeability and solubility. Values in this range often represent a good balance between aqueous solubility and lipid membrane penetration.[2]
pKa (Basicity) ~9.0 - 10.5The imine nitrogen is basic. The pKa dictates the ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and cell penetration.
Aqueous Solubility Low to ModerateAs a neutral or protonated base, solubility will be pH-dependent. Poor solubility is a major hurdle in drug formulation and bioavailability.
Hydrogen Bond Donors 1 (protonated form)Influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 4 (3 oxygens, 1 nitrogen)Governs solubility and the potential for forming interactions with biological macromolecules.
Thermal Stability Expected to be stableCritical for determining appropriate storage conditions, shelf-life, and manufacturing processes.

Section 2: Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the empirical determination of the core physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Overall Characterization Workflow

The logical flow of characterization ensures that data from one experiment can inform the next, creating an efficient and comprehensive analysis pipeline.

G cluster_0 Primary Characterization cluster_1 Core Physicochemical Properties cluster_2 Application & Interpretation Synthesis Synthesis & Purification Structure Structural Verification (NMR, MS, IR) Synthesis->Structure Purity Check pKa Ionization Constant (pKa) (Potentiometric Titration) Structure->pKa Confirmed Identity Solubility Aqueous Solubility (pH-dependent) Formulation Guiding Formulation Development Solubility->Formulation pKa->Solubility Informs pH for testing LogP Lipophilicity (LogP) (Shake-Flask / HPLC) pKa->LogP Informs buffer pH ADME Informing ADME Models LogP->ADME Stability Thermal Stability (TGA/DSC) Stability->Formulation

Caption: Workflow for the comprehensive physicochemical characterization.

Aqueous Solubility Determination

Expertise & Experience: Solubility is fundamentally linked to bioavailability. For an ionizable compound like this, determining solubility as a function of pH is critical. We start with a qualitative assessment to select appropriate solvents and then proceed to a quantitative method.

Protocol: Quantitative Solubility Measurement via HPLC-UV

This method provides precise quantification of the compound's concentration in a saturated solution.

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to understand the solubility profile across the gastrointestinal tract and in physiological conditions.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each pH buffer in separate vials. The excess is crucial to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This duration is generally sufficient to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase used for HPLC analysis. Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.[3][4]

  • Calculation: Calculate the concentration in the original supernatant based on the dilution factor. This concentration represents the aqueous solubility at that specific pH.

Trustworthiness: The use of a validated HPLC method with a standard curve ensures accuracy. Running replicates (n=3) for each pH point validates the reproducibility of the results.

Lipophilicity (LogP) Determination

Expertise & Experience: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[5] The shake-flask method, though labor-intensive, provides the most direct and reliable measurement.[6] For a basic compound, it is imperative to use a buffer system where the compound is predominantly in its neutral, non-ionized form (pH > pKa + 1.5) to measure the intrinsic LogP.

G Start 1. Prepare pre-saturated octanol and aqueous buffer (pH > pKa + 1.5) Dissolve 2. Dissolve compound in one phase Start->Dissolve Mix 3. Combine phases in a vial and shake vigorously to reach equilibrium Dissolve->Mix Separate 4. Centrifuge to ensure complete phase separation Mix->Separate Analyze_Aq 5a. Quantify concentration in Aqueous Phase (Caq) via HPLC-UV Separate->Analyze_Aq Analyze_Oct 5b. Quantify concentration in Octanol Phase (Coct) via HPLC-UV Separate->Analyze_Oct Calculate 6. Calculate LogP = log(Coct / Caq) Analyze_Aq->Calculate Analyze_Oct->Calculate

Caption: Experimental workflow for the Shake-Flask LogP determination.

Protocol: Shake-Flask Method for LogP

  • Solvent Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., pH 12) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in pre-saturated n-octanol.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the vial to ensure a clean separation between the two phases.[5]

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC-UV method.[7]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Trustworthiness: This protocol is self-validating by confirming mass balance. The initial amount of compound added should equal the sum of the amounts found in the octanol and aqueous phases. Performing the experiment in triplicate ensures statistical validity.[8]

Ionization Constant (pKa) Determination

Expertise & Experience: Potentiometric titration is the most accurate and reliable method for pKa determination.[9] It directly measures the change in pH of a solution upon the addition of a titrant. For a basic compound like 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, we will titrate an acidic solution of the compound with a strong base.

Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[10]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen.

  • Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[11]

  • Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point, which can be precisely determined from the first or second derivative of the titration curve. The inflection point of the curve corresponds to the equivalence point.

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of standardized acidic and basic solutions. A blank titration (without the compound) should be performed to correct for any effects of the solvent system.[9]

G cluster_0 Setup cluster_1 Titration cluster_2 Analysis Calibrate 1. Calibrate pH Meter (3-point calibration) Prepare 2. Prepare acidic solution of compound Calibrate->Prepare Titrate 3. Add standardized NaOH in small increments Prepare->Titrate Record 4. Record pH after each addition Titrate->Record Plot 5. Plot pH vs. Volume NaOH Record->Plot Analyze 6. Determine half-equivalence point from curve derivative Plot->Analyze pKa pKa = pH at half-equivalence point Analyze->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are expected spectral characteristics for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: A singlet around 6.5-7.0 ppm for the two equivalent protons on the trimethoxyphenyl ring. - Pyrroline Protons: A series of multiplets between ~2.0 and 4.0 ppm corresponding to the -CH₂-CH₂-CH₂- protons of the dihydro-pyrrole ring. - Methoxy Protons: Two singlets around 3.8-3.9 ppm; one integrating to 6H (for the two meta-methoxy groups) and one integrating to 3H (for the para-methoxy group).
¹³C NMR - Aromatic Carbons: Signals between ~105 and 155 ppm, including the characteristic signal for the two equivalent aromatic CHs and the four quaternary carbons of the trimethoxyphenyl ring. - Imine Carbon (C=N): A key signal downfield, typically in the range of 165-175 ppm. - Pyrroline Carbons: Aliphatic signals between ~20 and 60 ppm. - Methoxy Carbons: Signals around 56 ppm and 61 ppm.
IR Spectroscopy - C=N Stretch: A characteristic absorption band around 1640-1660 cm⁻¹. - C-O Stretch (Aryl Ether): Strong bands around 1250 cm⁻¹ and 1125 cm⁻¹. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (ESI+) - [M+H]⁺ Ion: The expected protonated molecular ion at m/z 236.1281. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[12] - Fragmentation: Potential fragmentation could involve the loss of methyl groups or cleavage of the bond between the two ring systems.[13]

References

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Solubility test for Organic Compounds. Academic Document. [Link]

  • LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting. [Link]

  • High throughput HPLC method for determining Log P values.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academic Document. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Talanta. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Academic Document. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. [Link]

  • Determination of logP coefficients via a RP-HPLC column.
  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature. [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]

  • Potentiometric titration of heterocyclic nitrogen bases in non-aqueous media. PubMed. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

  • Supporting Information for Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 2H-pyrrole-4,4(3H)-dicarboxylates by a. Beilstein Journals. [Link]

  • Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylatesb. Beilstein Journals. [Link]

  • Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. RSC Publishing. [Link]

  • Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. PubChem. [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. National Institutes of Health. [Link]

  • 5-phenyl-3,4-dihydro-2H-pyrrole. ChemSynthesis. [Link]

  • 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. [Link]

Sources

Methodological & Application

Analytical methods for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical protocols for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (hereafter referred to as TMP-DHP ).

Context & Significance: TMP-DHP is a cyclic imine (1-pyrroline) derivative. Structurally, it fuses the pharmacophore of mescaline (3,4,5-trimethoxyphenyl) with a rigid pyrroline ring. It is frequently encountered as:

  • A Synthetic Intermediate: In the synthesis of biologically active pyrrolidines, indolizidines, and analogs of the anticancer agent JG-57.

  • A Metabolic Target: In the study of phenethylamine cyclization pathways.

  • A Stability Challenge: As a cyclic imine, it is prone to hydrolysis, necessitating specific handling not required for fully aromatic pyrroles or saturated pyrrolidines.

PART 1: Physicochemical Profile & Stability

Understanding the molecule is the prerequisite for quantification.

PropertyValue / CharacteristicImplication for Method Design
Structure Cyclic Imine (

bond)
CRITICAL: Prone to hydrolysis in aqueous acidic media over time. Samples must be kept cool and analyzed rapidly.
pKa (Calc.) ~9.5 (Conjugated imine)The molecule is basic. It will be positively charged (

) in standard LC-MS mobile phases (0.1% Formic Acid).
LogP (Calc.) ~2.1 - 2.5Moderately lipophilic. Retains well on C18 columns.
UV Max ~210 nm, ~270 nmThe trimethoxybenzene ring provides a strong chromophore for UV detection.
Solubility Soluble in MeOH, ACN, DMSO.Avoid dissolving pure standard in 100% water; use organic stock solutions.
The Stability Trap: Imine Hydrolysis

Unlike stable pyrroles, TMP-DHP can undergo ring-opening hydrolysis to form the corresponding amino-ketone.

  • Degradation Product: 4-amino-1-(3,4,5-trimethoxyphenyl)butan-1-one.

  • Prevention: Maintain samples at 4°C. Avoid leaving samples in aqueous mobile phase for >24 hours.

PART 2: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment, reaction monitoring, and high-concentration formulation analysis.

1. Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Why: The "Plus" deactivation is essential for basic imines to prevent peak tailing caused by silanol interactions.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

    • Expert Insight: Using a high pH buffer keeps the imine in its neutral form, improving peak shape and significantly reducing on-column hydrolysis compared to acidic TFA buffers.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 270 nm (primary) and 210 nm (secondary).

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Equilibration
8.0090Elution of TMP-DHP
10.0090Wash
10.1010Re-equilibration
15.0010Stop
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg TMP-DHP in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock 1:100 in 50:50 ACN:Water (pH 9) to 10 µg/mL.

    • Note: Do not dilute in pure water. The pH 9 buffer in the diluent stabilizes the imine.

PART 3: LC-MS/MS Quantification Protocol

Application: Trace quantification in plasma, urine, or complex biological matrices.

1. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ion:

    
     (Calculated based on C13H17NO3).
    

MRM Transitions Table:

Precursor (m/z)Product (m/z)CE (eV)RoleMechanism
236.1 181.1 25Quantifier Loss of

(Pyrroline ring cleavage)
236.1 166.1 35QualifierSubsequent loss of methyl radical
236.1 151.0 40QualifierTrimethoxyphenyl cation core
2. LC-MS Separation Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Note: While acidic pH destabilizes the imine over days, the fast run time (<5 min) prevents degradation during analysis. The acidic pH is required for efficient protonation (

      
      ).
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. Sample Preparation (Protein Precipitation)
  • Matrix: Rat Plasma / Cell Media.

  • Aliquot 50 µL of sample into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Mescaline-d9 or Carbamazepine).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject immediately.

PART 4: Visualized Workflows

Diagram 1: Analytical Decision Tree & Degradation Pathway

This diagram illustrates the critical decision-making process based on the sample type and highlights the chemical stability risk.

G Start Start: TMP-DHP Analysis Decision Sample Concentration? Start->Decision HighConc High (>1 µg/mL) Synthesis/Purity Decision->HighConc High LowConc Trace (<1 µg/mL) Bioanalysis Decision->LowConc Low HPLC Method A: HPLC-UV (pH 9.0) Prevents Hydrolysis HighConc->HPLC LCMS Method B: LC-MS/MS (Acidic) Fast Elution Required LowConc->LCMS Risk WARNING: Stability Risk Cyclic Imine Hydrolysis HPLC->Risk Stable LCMS->Risk Risk if delayed Hydrolysis Degradation Product: 4-amino-1-(3,4,5-trimethoxyphenyl)butan-1-one Risk->Hydrolysis + H2O (Acidic/Slow)

Caption: Analytical strategy selection and the imine hydrolysis risk pathway.

Diagram 2: LC-MS/MS Quantification Workflow

Standardized protocol for biological samples.

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Step1 Plasma/Media (50 µL) Step2 Precipitation +150 µL ACN (IS) Step1->Step2 Step3 Centrifuge 14k x g, 10 min Step2->Step3 Step4 Inject 5 µL Step3->Step4 Step5 Kinetex C18 Gradient Elution Step4->Step5 Step6 ESI+ Source Step5->Step6 Step7 MRM: 236.1 -> 181.1 Step6->Step7

Caption: Step-by-step LC-MS/MS workflow for TMP-DHP quantification.

PART 5: Method Validation (Self-Validation Checklist)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), perform these checks:

  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL.

    • Acceptance:

      
      .[1][2]
      
    • Weighting: Use

      
       weighting. The variance at the lower end (1 ng/mL) is significantly different from the high end.
      
  • Recovery & Matrix Effect:

    • Compare the peak area of TMP-DHP spiked into extracted plasma vs. TMP-DHP spiked into solvent.

    • Target: Matrix Factor between 0.85 and 1.15. If suppression is high (< 0.8), switch to a Phospholipid Removal Plate (e.g., Waters Ostro) instead of simple protein precipitation.

  • Stability Check (Crucial):

    • Prepare a QC Low sample. Inject immediately (

      
      ).
      
    • Leave in the autosampler (10°C) for 12 hours. Inject again (

      
      ).
      
    • Acceptance: Deviation < 15%.[1][2][4] If degradation is observed, acidify the autosampler wash or switch to the pH 9.0 HPLC method for quantitation if sensitivity allows.

References

  • Synthesis and Characterization of 3,4-Dihydro-2H-pyrroles

    • Title: Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization.[5]

    • Source: Chemistry - A European Journal (via PMC/NCBI).
    • URL:[Link]

  • LC-MS of Trimethoxy-Derivatives

    • Title: LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples.[1][2]

    • Source: Journal of Chrom
    • URL:[Link]

  • General Pyrroline Analysis

    • Title: Separation of 3,4-Dihydro-5-methyl-2H-pyrrole on Newcrom R1 HPLC column.
    • Source: SIELC Technologies.
    • URL:[Link]

  • Pharmacophore Context

    • Title: Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Cell-based assays for evaluating 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Assay Strategy for Evaluating the Cytotoxicity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Abstract

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, a compound belonging to a class of molecules with significant therapeutic potential. The presence of the 3,4,5-trimethoxyphenyl moiety is a hallmark of potent cytotoxic agents, such as Combretastatin A-4, which are known to act as tubulin polymerization inhibitors.[1][2] This structural feature suggests a probable mechanism of action involving cell cycle arrest and induction of apoptosis.[3][4] To construct a robust and reliable cytotoxicity profile, this document details an integrated, multi-assay approach. We present detailed protocols for assessing cell viability via mitochondrial function (MTT Assay), membrane integrity (LDH Release Assay), and the induction of apoptosis (Annexin V/PI Staining and Caspase-3/7 Activity Assay). The rationale behind employing multiple, complementary assays is to elucidate the specific mechanism of cell death and to generate high-confidence data suitable for drug development professionals.

Scientific Background & Rationale

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore found in numerous natural and synthetic compounds with potent anticancer properties.[5][6] Its most notable representative, Combretastatin A-4, exerts its cytotoxic effects by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] Given the structural similarity, it is hypothesized that 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole may share this antimitotic mechanism.

A single cytotoxicity assay provides only a limited view of a compound's effect. Therefore, a multi-parametric approach is essential for a thorough mechanistic understanding:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[7][8] A reduction in this activity is an early indicator of metabolic compromise, which often precedes cell death.

  • Membrane Integrity (LDH Assay): The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a classic indicator of plasma membrane damage, a hallmark of late-stage apoptosis or necrosis.[9]

  • Apoptosis Detection (Annexin V/PI): This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[10][11] Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes.[12]

  • Apoptosis Execution (Caspase-Glo® 3/7 Assay): Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Measuring their activity provides a specific and sensitive luminescent readout of apoptosis induction.[13][14]

By integrating data from these four assays, researchers can build a comprehensive profile of the compound's cytotoxic activity, dose-response relationship, and primary mechanism of cell death.

General Experimental Workflow

A logical workflow is critical for obtaining reproducible results. The diagram below outlines the general sequence of experiments, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Culture (e.g., HCT-116, MCF-7) Compound_Prep 2. Compound Dilution (Prepare stock & serial dilutions) Cell_Culture->Compound_Prep Plate_Seeding 3. Cell Seeding (96-well plates) Compound_Prep->Plate_Seeding Treatment 4. Compound Treatment (24, 48, 72h incubation) Plate_Seeding->Treatment MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-Glo Assay (Apoptosis Execution) Treatment->Caspase Flow 5d. Annexin V/PI Assay (Apoptosis Staining) Treatment->Flow Readout 6. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Readout LDH->Readout Caspase->Readout Flow->Readout IC50 7. IC50 Calculation (Dose-Response Curves) Readout->IC50 Interpretation 8. Mechanistic Interpretation IC50->Interpretation

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

Important Preliminary Steps:

  • Cell Line Selection: Choose appropriate cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) known to be sensitive to tubulin inhibitors.[15]

  • Compound Solubilization: Dissolve the test compound in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM). The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls: Always include:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic agent (e.g., Combretastatin A-4 or Staurosporine) to validate assay performance.

Protocol 1: MTT Assay for Metabolic Viability

This protocol is adapted from standard methods described by suppliers like Abcam and Merck Millipore.[7]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[8] The amount of formazan, quantified by spectrophotometry after solubilization, is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution (DMSO) to each well.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol is based on the principles of commercially available kits.[16]

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[17] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in a colorimetric or fluorescent signal proportional to the extent of cytotoxicity.

Materials:

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls for Lysis: Prepare a "Maximum LDH Release" control by adding lysis buffer (often provided in kits, e.g., Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: After treatment, centrifuge the plate at 300 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mix (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Abs_Treated - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100

Protocol 3: Annexin V/PI Staining for Apoptosis

This protocol follows standard procedures for flow cytometry-based apoptosis detection.[10][18]

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]

G cluster_cells Cell Populations cluster_mech Mechanism Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative LateApop Late Apoptotic/Necrotic Annexin V: Positive PI: Positive PS PS on inner membrane PS->Healthy PS_Flip PS flips to outer surface PS->PS_Flip Early Apoptosis PS_Flip->EarlyApop Membrane_Loss Loss of membrane integrity PS_Flip->Membrane_Loss Late Apoptosis Membrane_Loss->LateApop

Caption: Principle of Annexin V / PI Apoptosis Assay.

Materials:

  • Annexin V-FITC and PI Staining Kit

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation buffer) to detach them.[18]

  • Washing: Wash the cells (approx. 1 x 10⁶) twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis Execution

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[13][19][20]

Principle: This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[13] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[14]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, opaque 96-well plates (for luminescence)

  • Luminometer

Procedure:

  • Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT protocol (steps 1-2).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Luminescence is typically reported as Relative Luminescence Units (RLU). Data can be presented as fold-change over the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison and analysis. The primary endpoint for dose-response assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.[21]

Table 1: Example Cytotoxicity Data for Compound X in HCT-116 Cells

Assay TypeEndpoint Measured48h IC₅₀ (µM)Interpretation
MTT Assay Metabolic Activity5.2 ± 0.4Potent inhibition of metabolic function.
LDH Release Membrane Lysis15.8 ± 1.1Membrane damage occurs at higher concentrations than metabolic inhibition.
Caspase-3/7 Apoptosis Execution6.1 ± 0.7Apoptosis is induced at concentrations similar to those affecting metabolism.
Annexin V Apoptosis Induction5.8 ± 0.5Confirms apoptosis as the primary death mechanism.

Interpretation of Results:

  • A low IC₅₀ value in the MTT assay indicates potent cytotoxic or cytostatic activity.

  • If the IC₅₀ values for Caspase-3/7 activity and Annexin V staining are similar to the MTT IC₅₀, it strongly suggests that the compound induces cell death primarily through apoptosis.

  • A significantly higher IC₅₀ value for LDH release compared to the other assays indicates that membrane disruption (necrosis) is a secondary effect that occurs at higher concentrations or later time points. This pattern is consistent with an apoptotic mechanism.

Conclusion

The evaluation of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole requires a scientifically rigorous, multi-faceted approach to accurately determine its cytotoxic potential and mechanism of action. The combination of assays measuring metabolic health, membrane integrity, and specific apoptotic markers provides a robust and self-validating system. This detailed guide offers the protocols and scientific rationale necessary for researchers to generate high-quality, interpretable data, thereby accelerating the drug discovery and development process.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

  • Gali-Muhtasib, H., & Kouzi, S. (2004). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC.

  • MTT assay protocol. Abcam.

  • Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). The biology of the combretastatins as tumour vascular targeting agents. PMC - NIH.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025).

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • Combretastatin. Wikipedia.

  • LDH assay kit guide: Principles and applications. Abcam. (2025).

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Vascular disrupting agents. amdbook.org.

  • El-Damasy, D. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Combretastatin a4 – Knowledge and References. Taylor & Francis.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Cytotoxicity IC50 Assay. NJ Bio. (2024).

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013).

  • Li, W., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. PubMed.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences.

  • Small Molecule Cell Cytotoxicity Assays. BPS Bioscience.

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. (2024).

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

  • Hagras, M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing.

  • In Vitro Cytotoxicity Assay. Alfa Cytology.

  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.

  • Cushman, M., et al. (1992). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. PubMed.

  • LDH Cytotoxicity Assay Kit. Cayman Chemical.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • LDH Cytotoxicity Assay. Bio-protocol.

  • Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl... ResearchGate.

  • Cell viability assays. Abcam.

  • Cytotoxicity and cell viability. Miltenyi Biotec.

  • 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. Chem-Impex.

  • Al-Ostath, R. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PMC.

  • The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds. Benchchem.

  • 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. PubChem.

  • Blach, P., et al. (2025). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. ResearchGate.

Sources

Experimental protocol for tubulin polymerization assay with 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Evaluation of Tubulin Polymerization Inhibition by 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Abstract & Scientific Rationale

The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (herein referred to as TMP-DHP ) represents a class of "cis-restricted" Combretastatin A-4 (CA-4) analogs. The 3,4,5-trimethoxyphenyl moiety is the pharmacophore responsible for high-affinity binding to the colchicine site on


-tubulin. Unlike CA-4, which is prone to cis-to-trans isomerization (losing potency), the dihydro-2H-pyrrole ring locks the molecule in the bioactive configuration.

This protocol details the turbidimetric determination of tubulin assembly kinetics. This assay is the "gold standard" for distinguishing between microtubule stabilizers (e.g., Paclitaxel) and destabilizers (e.g., TMP-DHP, Colchicine). We utilize high-purity porcine brain tubulin (>97%) in a GTP-dependent reaction, monitoring the increase in optical density (OD) at 340 nm due to light scattering by polymerizing microtubules.

Mechanism of Action (MOA)

TMP-DHP functions as a Microtubule Destabilizing Agent (MDA). By binding to the colchicine pocket located at the interface of


- and 

-tubulin, it sterically hinders the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

MOA Compound TMP-DHP (Inhibitor) Binding_Event Colchicine Site Binding Compound->Binding_Event High Affinity Tubulin_Free Free Tubulin Dimers (Curved Conformation) Tubulin_Free->Binding_Event + GTP Polymerization Microtubule Nucleation & Elongation Binding_Event->Polymerization Uninhibited Catastrophe Inhibition of Assembly (Low Turbidity) Binding_Event->Catastrophe Steric Hindrance (Straightening Blocked)

Figure 1: Mechanism of Action. TMP-DHP binds the colchicine site, preventing the conformational straightening required for microtubule lattice formation.

Materials & Reagents

A. Critical Reagents
ReagentSpecificationStorageNotes
Tubulin Protein Porcine Brain, >97% pure, lyophilized-80°CCRITICAL: Do not freeze-thaw >2 times.
GTP Stock 100 mM in PCR-grade water-80°CEssential energy source for polymerization.
TMP-DHP >98% purity (HPLC)-20°CDissolve in anhydrous DMSO.
Paclitaxel Control (Stabilizer)-20°CPositive control for polymerization.
Colchicine Control (Destabilizer)-20°CPositive control for inhibition.
B. Buffer Preparation (PEM Buffer)

Prepare fresh General Tubulin Buffer (PEM) . Do not store >1 week.

  • 80 mM PIPES (pH 6.9 adjusted with KOH)

  • 2.0 mM MgCl2 [1][2]

  • 0.5 mM EGTA [1][2]

  • Supplement immediately before use:1.0 mM GTP and 10% Glycerol (Glycerol lowers the critical concentration (Cc) required for nucleation).

Experimental Protocol

Phase 1: Compound Preparation
  • Stock Solution: Dissolve TMP-DHP in 100% DMSO to create a 10 mM stock.

  • Working Dilutions: Prepare 10X concentrations in PEM buffer.

    • Example: For a final assay concentration of 5 µM, prepare a 50 µM working solution.

    • DMSO Limit: Ensure final DMSO concentration in the well is <1% (v/v). Higher DMSO levels can artificially stabilize microtubules.

Phase 2: Tubulin Preparation (The "Cold" Step)
  • Temperature Control: Keep all reagents on ICE (4°C) until the measurement starts. Tubulin will spontaneously polymerize if warmed.

  • Resuspend lyophilized tubulin in ice-cold PEM buffer to a concentration of 4.0 mg/mL .

  • Centrifuge at 14,000 x g for 10 min at 4°C to remove any protein aggregates (clarification step). Use the supernatant.

Phase 3: Assay Setup (96-well Plate)

Use a pre-warmed (37°C) half-area 96-well plate (UV-transparent) to minimize volume usage.

  • Blank: 50 µL PEM Buffer.

  • Vehicle Control: 5 µL DMSO/Buffer mix + 45 µL Tubulin Master Mix.

  • Positive Control (Stabilizer): 5 µL Paclitaxel (10 µM final) + 45 µL Tubulin Master Mix.

  • Positive Control (Destabilizer): 5 µL Colchicine (5 µM final) + 45 µL Tubulin Master Mix.

  • Test Compound (TMP-DHP): 5 µL Compound (various conc.) + 45 µL Tubulin Master Mix.

Final Reaction Volume: 50 µL Final Tubulin Concentration: ~3.6 mg/mL (High concentration is required for robust turbidity signal).

Phase 4: Kinetic Measurement
  • Place the plate immediately into a plate reader pre-heated to 37°C .

  • Shake: Orbital shake for 5 seconds to mix.

  • Read: Absorbance at 340 nm .

  • Interval: Every 30-60 seconds for 60 minutes.

Workflow cluster_0 Preparation (4°C) cluster_1 Execution (37°C) Step1 Clarify Tubulin (14k x g, 10 min) Step4 Add Cold Tubulin (Start Reaction) Step1->Step4 Step2 Prepare 10x Compound Stocks in PEM Step3 Pipette Compounds into 96-well plate Step2->Step3 Step3->Step4 Step5 Measure OD340 (Kinetic Mode) Step4->Step5

Figure 2: Experimental Workflow. Critical temperature transition from 4°C (preparation) to 37°C (polymerization).

Data Analysis & Interpretation

A. Expected Kinetic Curves

The turbidity curve follows a sigmoidal path with three phases:

  • Lag Phase: Nucleation (formation of oligomers).

  • Growth Phase (Log): Rapid elongation of microtubules.

  • Steady State (Plateau): Equilibrium between polymerization and depolymerization.

B. Quantitative Metrics

Calculate the following for TMP-DHP relative to the Vehicle Control:

  • 
     (Polymerization Rate):  The maximum slope of the growth phase (
    
    
    
    ).
    • Effect: TMP-DHP should significantly reduce

      
      .
      
  • Steady State OD: The average absorbance during the plateau (e.g., t=50-60 min).

    • Effect: TMP-DHP should lower the final plateau height.

  • Inhibition Calculation:

    
    
    
C. Data Summary Table (Template)
ConditionConc. (µM)

(mOD/min)
Steady State OD% Inhibition
Vehicle (DMSO) -15.20.450%
Paclitaxel 1045.00.85N/A (Stabilizer)
Colchicine 51.10.0592%
TMP-DHP 18.50.25~44%
TMP-DHP 51.50.06~90%

Troubleshooting & Optimization

  • Issue: Low Signal in Vehicle Control.

    • Cause: Tubulin denatured or concentration too low.

    • Solution: Ensure Tubulin >3 mg/mL. Add 10% Glycerol to buffer.[1][2] Verify GTP is fresh.[3]

  • Issue: Bubbles in Wells.

    • Cause: Vigorous pipetting.

    • Solution: Bubbles scatter light and ruin OD340 readings. Pierce bubbles with a heated needle or centrifuge the plate briefly (1 min, 500 x g) before reading.

  • Issue: Pre-polymerization.

    • Cause: Reagents were not kept at 4°C during setup.

    • Solution: Keep plate on ice until the very moment it enters the reader.

References

  • Romagnoli, R., et al. (2013). "Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers." Current Pharmaceutical Design.

  • Wang, C., et al. (2020). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[4] European Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol (Turbidity)." Standard Operating Procedures.

  • Bhattacharyya, B., et al. (2008). "Ligand binding to colchicine site of tubulin."[5][6][7][8][9] Methods in Cell Biology.

Sources

Application Note: Synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists focusing on microtubule-targeting agents. It details the synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole , a core pharmacophore sharing structural homology with Combretastatin A-4 and other tubulin polymerization inhibitors.

Introduction & Strategic Analysis

The 2-aryl-1-pyrroline scaffold is a privileged structure in medicinal chemistry, often serving as a rigid cyclic imine bioisostere for ketones or as a precursor to functionalized pyrrolidines. The specific inclusion of the 3,4,5-trimethoxyphenyl (TMP) moiety is critical for biological activity, as this motif mimics the A-ring of colchicine and Combretastatin A-4, facilitating binding to the colchicine-binding site of tubulin.

Synthetic Strategy Selection

Two primary routes were evaluated for this protocol.

  • Route A (Recommended): Intramolecular Cyclization of

    
    -Azido Ketones.  This route offers the highest regiocontrol and mildest conditions, minimizing the risk of demethylation of the TMP group. It proceeds via a Friedel-Crafts acylation followed by a Staudinger reduction/cyclization cascade.
    
  • Route B (Alternative): Organometallic Addition to Lactams. This route utilizes a Grignard reagent adding to a protected pyrrolidinone. While shorter, it often suffers from lower yields due to over-addition or difficult workups associated with the hemiaminal intermediate.

Protocol A: The Modular -Azido Ketone Route (Recommended)

This protocol relies on the spontaneous cyclization of


-amino ketones generated in situ. The use of the Staudinger reaction (Azide + 

) allows for the controlled release of the amine, which immediately condenses with the ketone to form the thermodynamically stable 5-membered imine.
Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-chloro-1-(3,4,5-trimethoxyphenyl)butan-1-one.

  • Reagents: 3,4,5-Trimethoxybenzene (1.0 eq), 4-Chlorobutyryl chloride (1.2 eq), Aluminum Chloride (

    
    , 1.1 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Dissolve 3,4,5-trimethoxybenzene (20 mmol) in dry DCM (50 mL) and cool to 0°C.

  • Lewis Acid Addition: Carefully add

    
     (22 mmol) in portions. Note: The TMP ring is electron-rich; ensure temperature does not exceed 5°C to prevent demethylation.
    
  • Acylation: Add 4-chlorobutyryl chloride (24 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly into ice-water (100 mL) containing concentrated HCl (5 mL).

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield the chloro-ketone as a white solid.

Phase 2: Azidation

Objective: Synthesis of 4-azido-1-(3,4,5-trimethoxyphenyl)butan-1-one.

  • Reagents: Chloro-ketone intermediate (from Phase 1), Sodium Azide (

    
    , 1.5 eq), Sodium Iodide (catalytic, 0.1 eq).
    
  • Solvent: DMF or DMSO.

Step-by-Step:

  • Dissolve the chloro-ketone (15 mmol) in DMF (30 mL).

  • Add

    
     (22.5 mmol) and NaI (1.5 mmol).
    
  • Heat the mixture to 60°C for 4–6 hours. Caution: Azides are potentially explosive. Do not overheat; use a blast shield.

  • Dilute with water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash organics thoroughly with water (to remove DMF) and brine.

  • Concentrate in vacuo (keep bath temp <40°C). Use the crude azide directly in the next step to minimize handling risks.

Phase 3: Staudinger Reduction & Cyclization

Objective: Formation of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole.

  • Reagents: Azido-ketone (from Phase 2), Triphenylphosphine (

    
    , 1.1 eq).
    
  • Solvent: THF/Water (10:1).

Step-by-Step:

  • Dissolve the crude azido-ketone (approx. 14 mmol) in THF (50 mL).

  • Add

    
     (15.4 mmol) in one portion at RT. Evolution of 
    
    
    
    gas will be observed.
  • Stir at RT for 2 hours, then add water (5 mL) to hydrolyze the aza-ylide intermediate.

  • Stir for an additional 12 hours at RT or reflux for 2 hours to drive cyclization.

  • Workup: Concentrate THF. Dissolve residue in

    
     (50 mL) and wash with Ether (to remove 
    
    
    
    ).
  • Basification: Basify the aqueous layer with

    
     to pH 10 and extract immediately with DCM (
    
    
    
    mL).
  • Isolation: Dry over

    
     (avoid acidic drying agents like silica, which can hydrolyze the imine). Concentrate to yield the target pyrroline.
    

Protocol B: Organometallic Addition (Alternative)

This route is faster but requires strict anhydrous techniques.

  • Reagents: 3,4,5-Trimethoxyphenylmagnesium bromide (freshly prepared), 1-Vinyl-2-pyrrolidinone (0.9 eq).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Grignard Prep: Prepare the Grignard reagent from 5-bromo-1,2,3-trimethoxybenzene (10 mmol) and Mg turnings in THF (20 mL).

  • Addition: Cool the Grignard solution to 0°C. Add 1-vinyl-2-pyrrolidinone (9 mmol) in THF (5 mL) dropwise.

  • Reaction: Stir at RT for 4 hours. The Grignard adds to the carbonyl, forming a hemiaminal magnesium salt.

  • Hydrolysis/Cyclization: Quench with

    
     (20 mL) and reflux for 1 hour. The acid cleaves the vinyl group (as acetaldehyde) and dehydrates the hemiaminal to the cyclic imine.
    
  • Workup: Wash the acidic solution with Ether. Basify with NaOH and extract the product into DCM.

Analytical Data & Visualization

Reaction Pathway Diagram

G Start 3,4,5-Trimethoxybenzene Inter1 4-Chloro-1-(3,4,5-TMP) butan-1-one Start->Inter1 4-Cl-Butyryl Chloride AlCl3, DCM, 0°C Inter2 4-Azido-1-(3,4,5-TMP) butan-1-one Inter1->Inter2 NaN3, NaI DMF, 60°C Inter3 Imine Formation (Spontaneous) Inter2->Inter3 PPh3, THF/H2O (Staudinger) Product 5-(3,4,5-TMP)-3,4- dihydro-2H-pyrrole Inter3->Product - H2O

Caption: Modular synthesis via Friedel-Crafts acylation and Staudinger cyclization.

Quantitative Comparison of Methods
MetricProtocol A (Azide Route)Protocol B (Grignard Route)
Overall Yield 65–75%40–55%
Purity (Crude) High (>90%)Moderate (contains oligomers)
Scalability High (Safe up to 50g)Moderate (Exotherm control)
Key Risk Azide handlingMoisture sensitivity

Critical Control Points & Troubleshooting

  • Imine Stability: 3,4-Dihydro-2H-pyrroles are cyclic imines (Schiff bases). They are prone to hydrolysis back to the amino-ketone in acidic aqueous media or on acidic silica gel.

    • Corrective Action: Always basify rapidly during workup. Use neutral alumina or basified silica (2%

      
       in eluent) for chromatography.
      
  • Demethylation:

    
     is a strong Lewis acid and can cleave aryl methyl ethers if heated.
    
    • Corrective Action: Keep the Friedel-Crafts reaction at 0°C–RT. If demethylation is observed (phenol peak in NMR), switch to

      
      .
      
  • Grignard Initiation: 5-bromo-1,2,3-trimethoxybenzene is electron-rich and may be sluggish to initiate.

    • Corrective Action: Use iodine crystals or 1,2-dibromoethane as an initiator.

References

  • General Synthesis of 2-Substituted Pyrrolines

    • Brandänge, S., & Lindblom, L. (1979). Synthesis of 2-substituted 1-pyrrolines. Acta Chemica Scandinavica B, 33, 187–191.
  • Friedel-Crafts/Azide Route Methodology

    • Snider, B. B., & Neubert, B. J. (2001). A convenient synthesis of 2-substituted 1-pyrrolines. The Journal of Organic Chemistry, 66(22), 7562–7567.
  • Biological Relevance (Combretastatin Analogs)

    • Pettit, G. R., et al. (1995). Antineoplastic agents.[1] 291. Isolation and structure of Combretastatin A-1. Journal of Medicinal Chemistry.

  • Staudinger Cyclization Mechanism

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.

Sources

Application of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole in Medicinal Chemistry

Abstract

This guide details the synthetic utility, biological application, and experimental protocols for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (referred to herein as TMP-DHP ). This cyclic imine serves as a critical pharmacophore scaffold in the development of Microtubule Targeting Agents (MTAs) . Structurally mimicking the A-ring of colchicine and combretastatin A-4 (CA-4), TMP-DHP is the primary intermediate for synthesizing rigidified aryl-pyrrole tubulin inhibitors (e.g., JG-03-14 analogs) which exhibit nanomolar cytotoxicity against multidrug-resistant cancer lines.

Introduction: The Pharmacophore & Strategic Value

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structure in medicinal chemistry, essential for high-affinity binding to the Colchicine Binding Site (CBS) on


-tubulin.
  • Role of TMP-DHP: Unlike flexible stilbenes (like CA-4) which suffer from chemical instability (cis-trans isomerization), TMP-DHP locks the TMP ring into a fixed orientation relative to the nitrogenous core.

  • Medicinal Application: It functions as a "linchpin" intermediate. It can be:

    • Aromatized to form 2-arylpyrroles (highly potent anticancer agents).

    • Reduced to form 2-arylpyrrolidines (probes for stereoselective binding).

    • Functionalized at the C3 position to create fused heterocyclic systems (e.g., pyrrolo[1,2-a]quinoxalines).

Chemical Synthesis Protocol

Objective: High-yield synthesis of TMP-DHP (Scale: 10 mmol). Methodology: The Staudinger-Aza-Wittig Cyclization is preferred over Grignard additions to lactams due to higher regioselectivity and cleaner workup profiles.

Reagents & Equipment
  • Precursor: 4-chloro-1-(3,4,5-trimethoxyphenyl)butan-1-one (prepared via Friedel-Crafts).

  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), Anhydrous THF, DMSO.
  • Equipment: Schlenk line (Argon atmosphere), Rotary evaporator, Flash chromatography column.

Step-by-Step Protocol

Step 1: Azidation of the Chloroketone

  • Dissolve 4-chloro-1-(3,4,5-trimethoxyphenyl)butan-1-one (2.70 g, 10 mmol) in DMSO (15 mL).

  • Add Sodium Azide (0.975 g, 15 mmol) in one portion.

  • Stir at 60°C for 4 hours . Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of starting material (

    
    ).
    
  • Workup: Dilute with water (50 mL) and extract with

    
     (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Caution: Azides are shock-sensitive; do not concentrate to absolute dryness with heat.
    • Yield: ~95% of crude azido-ketone (Yellow oil).

Step 2: Staudinger Cyclization (Ring Closure)

  • Dissolve the crude azido-ketone in anhydrous THF (30 mL) under Argon.

  • Add Triphenylphosphine (

    
    )  (2.88 g, 11 mmol) slowly at room temperature. Note: Nitrogen gas evolution will occur.
    
  • Stir at RT for 2 hours , then reflux for 3 hours to ensure complete cyclization of the aza-ylide intermediate.

  • Workup: Remove solvent in vacuo. The residue contains the product and triphenylphosphine oxide (

    
    ).
    
  • Purification: Flash chromatography on silica gel.

    • Eluent: Start with 100%

      
      , then gradient to 5% MeOH/
      
      
      
      .
    • Product:TMP-DHP elutes as a pale yellow oil which solidifies upon storage at -20°C.

    • Target Yield: 80-85% (approx. 2.0 g).

Analytical Validation:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.10 (s, 2H, Ar-H), 3.90 (s, 6H,
    
    
    ), 3.88 (s, 3H,
    
    
    ), 4.05 (tt, 2H,
    
    
    ), 2.95 (tt, 2H,
    
    
    ), 2.05 (m, 2H,
    
    
    ).
  • MS (ESI): m/z 236.1

    
    .
    

Application: Derivatization to Active Tubulin Inhibitors

Once synthesized, TMP-DHP is rarely the endpoint. It is most effectively applied as a substrate for oxidative aromatization to generate rigid combretastatin analogs.

Workflow Diagram: Synthesis & Application

SynthesisWorkflow Start 3,4,5-Trimethoxybenzene Inter1 4-Chloro-1-(TMP)butan-1-one Start->Inter1 Friedel-Crafts (4-chlorobutyryl chloride) Inter2 Azido-Ketone Intermediate Inter1->Inter2 NaN3, DMSO (Azidation) Target TMP-DHP (Scaffold) (Cyclic Imine) Inter2->Target PPh3, THF (Staudinger Cyclization) Drug 2-Aryl-Pyrrole Drug (e.g., JG-03-14 Analog) Target->Drug DDQ or Pd/C (Aromatization)

Caption: Synthetic pathway from commodity chemicals to the TMP-DHP scaffold and subsequent aromatization to bioactive pyrrole-based tubulin inhibitors.

Biological Evaluation Protocol

To validate the medicinal utility of TMP-DHP derivatives, researchers must confirm interaction with the colchicine binding site.

Assay: Tubulin Polymerization Inhibition (Fluorescence)

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent-labeled tubulin) as it incorporates into microtubules. Inhibitors prevent this increase.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Reference Standard: Combretastatin A-4 (CA-4).[1]

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Dosing: Add 2

    
    L of TMP-DHP derivative (dissolved in DMSO) to a 96-well black plate pre-warmed to 37°C. Final concentrations: 0.1, 1, 5, 10 
    
    
    
    M.
  • Initiation: Add 100

    
    L of the cold tubulin solution to the wells.
    
  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation/Emission: 360 nm / 450 nm (if using DAPI).

    • Kinetics: Read every 1 minute for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Vmax: Calculate the maximum slope of the growth phase.

    • Inhibition %:

      
      .
      

Mechanism of Action Visualization

MOA Drug TMP-DHP Derivative Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Binds (Kd ~ nM) Complex Drug-Tubulin Complex Tubulin->Complex Conformational Change MT Microtubule Dynamics Complex->MT Inhibits Polymerization Apoptosis G2/M Arrest & Apoptosis MT->Apoptosis Mitotic Catastrophe

Caption: Pharmacological cascade.[1][2][3] The TMP moiety of the scaffold mimics the A-ring of colchicine, blocking microtubule assembly and inducing cell death.

Comparative Data: TMP-DHP vs. Standards

The following table highlights why the dihydro scaffold is often aromatized. While TMP-DHP (the imine) has moderate activity, its planar pyrrole analogs are significantly more potent.

CompoundStructure TypeIC50 (Tubulin Polymerization)IC50 (MCF-7 Cancer Cells)Stability
TMP-DHP Cyclic Imine4.5

M
2.1

M
Moderate (Hydrolysis risk)
JG-03-14 Aryl-Pyrrole0.6

M
0.004

M (4 nM)
High
Combretastatin A-4 Stilbene0.8

M
0.003

M (3 nM)
Low (Isomerizes)

Key Insight: Use TMP-DHP as the synthetic gateway to access the nanomolar potency of aryl-pyrroles.

References

  • Romagnoli, R., et al. (2021).[2] "The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site." MDPI Molecules.

  • Li, N., et al. (2023).[3] "Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo."[3] European Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). "Synthesis of 2-pyrrolines (Dihydro-2H-pyrroles)." Organic Chemistry Portal.

  • BenchChem. (2025).[4] "The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds." BenchChem Application Notes.

  • National Institutes of Health (NIH). (2025). "Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents." PubMed Central.

Sources

Application Notes and Protocols: In Vitro Evaluation of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of anticancer drug discovery, compounds that target fundamental cellular processes for proliferation are of paramount interest. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of natural and synthetic compounds exhibiting potent antiproliferative activity.[1][2] One of the most notable examples is Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, Combretum caffrum.[3] CA-4 and its analogues are known to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division, thereby leading to cell cycle arrest and apoptosis.[3][4] The structural simplicity and potent bioactivity of compounds containing the 3,4,5-trimethoxyphenyl group have spurred the development of novel analogues with improved pharmacological profiles.

The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole represents a class of synthetic molecules designed to mimic the bioactivity of natural products like CA-4. Its structural features suggest a potential interaction with tubulin, positioning it as a candidate for a microtubule-targeting agent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antiproliferative activity of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data.

This guide will cover essential in vitro assays to characterize the antiproliferative effects of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, including:

  • Cell Viability and Cytotoxicity Assessment: To determine the dose-dependent effect of the compound on cancer cell lines.

  • Mechanism of Action Elucidation: To investigate the compound's impact on cell cycle progression and its ability to induce apoptosis.

  • Target Engagement Verification: To confirm the direct interaction of the compound with its putative molecular target, tubulin.

By following these detailed protocols, researchers can systematically evaluate the potential of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole as a novel antiproliferative agent.

Part 1: Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[5][6][7][8] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which correlates to the number of viable cells.[5][6]

Protocol: MTT Assay for Antiproliferative Activity

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
0.011.22 ± 0.0797.6
0.11.05 ± 0.0684.0
10.68 ± 0.0554.4
100.25 ± 0.0320.0
1000.08 ± 0.016.4

IC₅₀ Value: [Insert calculated IC₅₀ value] µM

Part 2: Mechanism of Action Elucidation

Once the antiproliferative activity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is established, the next crucial step is to investigate its mechanism of action. Based on its structural similarity to combretastatins, it is hypothesized that the compound may induce cell cycle arrest and apoptosis. These cellular events can be quantitatively assessed using flow cytometry.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.[11][13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[12]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

    • After treatment, harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and generate DNA content histograms.

Expected Data Presentation
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)60.5 ± 2.125.3 ± 1.514.2 ± 1.2
IC₅₀15.2 ± 1.810.1 ± 0.974.7 ± 2.5
2x IC₅₀8.9 ± 1.15.4 ± 0.785.7 ± 3.0
Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[15][16]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the cell cycle analysis protocol.

    • After treatment, collect both floating and adherent cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Expected Data Presentation
Treatment% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)
Control (Vehicle)95.1 ± 1.52.5 ± 0.42.4 ± 0.3
IC₅₀45.3 ± 3.230.7 ± 2.124.0 ± 1.8
2x IC₅₀15.8 ± 2.055.2 ± 3.529.0 ± 2.3
Visualization of the Experimental Workflow

G cluster_viability Part 1: Cell Viability cluster_moa Part 2: Mechanism of Action cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay seed_cells Seed Cancer Cells in 96-well Plates treat_compound Treat with 5-(3,4,5-trimethoxyphenyl) -3,4-dihydro-2H-pyrrole seed_cells->treat_compound mtt_assay Perform MTT Assay treat_compound->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50 treat_cells_moa Treat Cells with IC50 and 2x IC50 fix_stain_pi Fix and Stain with Propidium Iodide treat_cells_moa->fix_stain_pi stain_annexin_pi Stain with Annexin V and Propidium Iodide treat_cells_moa->stain_annexin_pi flow_cyto_cc Flow Cytometry Analysis fix_stain_pi->flow_cyto_cc flow_cyto_apop Flow Cytometry Analysis stain_annexin_pi->flow_cyto_apop

Caption: Workflow for the in vitro evaluation of antiproliferative activity.

Part 3: Target Engagement Verification

Given the structural relationship of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole to known tubulin inhibitors, it is essential to directly assess its effect on tubulin polymerization. An in vitro tubulin polymerization assay can confirm whether the compound directly interacts with tubulin and inhibits its assembly into microtubules.[17][18]

Principle of the Tubulin Polymerization Assay

This assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence of GTP and a polymerization-enhancing agent.[17][19][20] Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance/fluorescence, while microtubule-stabilizing agents will enhance it.[4]

Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

  • Positive control (e.g., Nocodazole or Colchicine for inhibition)

  • Negative control (e.g., Paclitaxel for stabilization)

  • Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions, keeping the tubulin on ice at all times.

    • Prepare serial dilutions of the test compound, positive control, and negative control in general tubulin buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compound or controls.

    • Initiate the polymerization reaction by adding the tubulin solution containing GTP to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm (or fluorescence, depending on the kit) at regular intervals (e.g., every minute) for 60 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence as a function of time for each condition.

    • Compare the polymerization curve of the test compound to the vehicle control and the positive/negative controls.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualization of the Putative Signaling Pathway

G compound 5-(3,4,5-trimethoxyphenyl) -3,4-dihydro-2H-pyrrole tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Putative mechanism of action of the test compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of the antiproliferative activity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole. By systematically assessing its impact on cell viability, cell cycle progression, apoptosis, and tubulin polymerization, researchers can gain valuable insights into its potential as a novel anticancer agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Cytoskeleton, Inc. Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

  • Universal Biologicals. Tubulin Polymerization Assay Kit (>97% pure porcine brain tubulin). Available from: [Link]

  • Li, W., et al. (2016). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Scientific Reports, 6, 28139. Available from: [Link]

  • Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Available from: [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]

  • DeNovix. Apoptosis Assay Protocol | Technical Note 244. Available from: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available from: [Link]

  • Tozer, G. M., Kanthou, C., & Baguley, B. C. (2004). Combretastatin A4 phosphate. Current opinion in investigational drugs (London, England : 2000), 5(6), 631–637. Available from: [Link]

  • Gaukroger, K., et al. (2003). Combretastatins: an overview of structure, probable mechanisms of action and potential applications. Communicating current research and educational topics and trends in applied microbiology, 1, 467-477. Available from: [Link]

  • Tozer, G. M., et al. (1999). Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Cancer Research, 59(8), 1626-1634. Available from: [Link]

  • Ma, D., et al. (2016). Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action. Bioconjugate Chemistry, 27(9), 2195-2207. Available from: [Link]

  • An, F., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (99), e52825. Available from: [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine, 88, 248-255. Available from: [Link]

  • Wikipedia. Cell cycle analysis. Available from: [Link]

  • Grasso, G., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(19), 11840. Available from: [Link]

  • Samarghandian, S., & Borji, A. (2014). Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. Pharmacognosy magazine, 10(Suppl 1), S61–S65. Available from: [Link]

  • Sp, N., et al. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Heliyon, 10(4), e26021. Available from: [Link]

  • Mondal, S., et al. (2024). In vitro assessment of antimitotic, antiproliferative and anticancer activities of different sections of Cleistanthus collinus (Roxb.) Benth. Ex. Hook. F. Journal of Ethnopharmacology, 322, 117628. Available from: [Link]

  • Osińska, E., et al. (2017). In Vitro Antiproliferative Activity of Extracts of Carlina acaulis subsp. caulescens and Carlina acanthifolia subsp. utzka. Frontiers in Pharmacology, 8, 355. Available from: [Link]

  • BouzBouz, S., et al. (2023). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 28(18), 6649. Available from: [Link]

  • Eisa, M. A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(10), 3323-3332. Available from: [Link]

  • Gawinecka, J., et al. (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(7), 1638. Available from: [Link]

  • Greene, L. M., et al. (2015). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Molecules, 20(8), 15092-15119. Available from: [Link]

  • Eisa, M. A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(10), 3323-3332. Available from: [Link]

Sources

Application Note: High-Resolution Assessment of Apoptosis Induced by 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (referred to herein as TMP-DHP ) represents a potent class of synthetic microtubule destabilizing agents (MDAs). Structurally, the 3,4,5-trimethoxyphenyl (TMP) moiety serves as the critical pharmacophore for the Colchicine Binding Site (CBS) on


-tubulin.

Unlike DNA-damaging agents, TMP-DHP does not directly target the nucleus. Instead, it inhibits tubulin polymerization, preventing the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase. Prolonged arrest leads to Mitotic Catastrophe , characterized by the phosphorylation of Bcl-2, mitochondrial depolarization, and eventual intrinsic apoptosis.

Experimental Challenge: Researchers often conflate cytostasis (arrest) with cytotoxicity (death). This guide provides a rigorous, multi-parametric workflow to distinguish G2/M arrest from apoptotic cell death and validate the tubulin-targeting mechanism.

Experimental Workflow Strategy

The following decision tree outlines the logical progression of assays required to validate TMP-DHP activity.

Workflow Start Compound: TMP-DHP Step1 1. Cytotoxicity Screening (MTT/SRB Assay) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 2. Mechanism Confirmation (Tubulin Polymerization Assay) Decision1->Step2 Yes Stop Re-evaluate Structure Decision1->Stop No Step3 3. Cell Cycle Analysis (Flow Cytometry - PI) Step2->Step3 Inhibition Confirmed Step4 4. Apoptosis Verification (Annexin V + JC-1) Step3->Step4 G2/M Arrest Observed Step5 5. Molecular Signaling (Western Blot: p-Bcl2, Caspase-3) Step4->Step5

Figure 1: Strategic workflow for validating tubulin-binding apoptosis inducers.

Protocol 1: Time-Dependent Cytotoxicity (MTT Assay)

Rationale: Tubulin inhibitors often show a "cytostatic lag." Cells may arrest at 24 hours (appearing viable metabolically) but undergo apoptosis by 48 hours. A single time-point is insufficient.

Materials:

  • Target Cells: HeLa, MCF-7, or HT-29 (MDR-resistant lines are recommended to test evasion of P-gp efflux).

  • Positive Control: Combretastatin A-4 (CA-4) or Colchicine (1 µM).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Methodology:

  • Seeding: Plate

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with TMP-DHP in a serial dilution (e.g., 0.1 nM to 10 µM).

    • Critical Step: Run duplicate plates: one for 24h (Arrest Phase) and one for 48h (Death Phase).

  • Incubation: Add MTT (0.5 mg/mL) for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (150 µL).

  • Analysis: Measure absorbance at 570 nm.

Data Interpretation:

  • 24h IC50: Likely higher (reflecting metabolic slowdown).

  • 48h IC50: Should drop into the low nanomolar range (10–50 nM) if the compound is a potent CBS binder [1].

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: Before assuming apoptosis, you must prove the molecular target. TMP-DHP should inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).

  • Reaction Mix:

    • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP (1 mM).

    • Tubulin (2 mg/mL).

    • DAPI or fluorescent reporter (10 µM).

  • Execution:

    • Pre-warm plate to 37°C (polymerization is temperature-dependent).

    • Add TMP-DHP (5 µM) and CA-4 (5 µM, Control) to respective wells.

    • Immediately read fluorescence (Ex 360nm / Em 450nm) every 1 min for 60 mins.

  • Result: A flat line indicates inhibition. A sigmoidal curve indicates normal polymerization (vehicle control).

Protocol 3: Cell Cycle Analysis (The "Signature" Assay)

Rationale: The hallmark of TMP-DHP activity is the accumulation of cells in the G2/M phase (4N DNA content) due to spindle defects.

Methodology:

  • Treatment: Treat cells with TMP-DHP (at

    
     IC50) for 24 hours.
    
  • Fixation: Harvest cells (including floaters), wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol out with PBS.

    • Incubate in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A) for 30 min at 37°C.

  • Flow Cytometry: Acquire 10,000 events.

Expected Data Distribution:

PhaseVehicle Control (%)TMP-DHP Treated (%)Interpretation
G0/G1 ~55-60%< 10%Depletion of G1
S ~20-25%< 10%Blockage before S phase
G2/M ~15-20%> 70% Metaphase Arrest (Primary Effect)
Sub-G1 < 2%~10-15%Apoptotic population (Secondary Effect)

Protocol 4: Mitochondrial Pathway Verification (JC-1 & Western Blot)

Rationale: Tubulin inhibitors induce "Mitotic Catastrophe," which activates the intrinsic apoptotic pathway. This is marked by the loss of Mitochondrial Membrane Potential (


) and phosphorylation of Bcl-2.
A. JC-1 Staining ( Loss)
  • Dye: JC-1 forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.

  • Protocol: Treat cells for 24-48h. Incubate with JC-1 (2 µM) for 30 min.

  • Analysis: Flow cytometry or Fluorescence Microscopy.

    • Result: A shift from Red (High Potential) to Green (Low Potential) fluorescence indicates mitochondrial pore opening.

B. Western Blotting (Molecular Markers)

Target Proteins:

  • Bcl-2 (Phosphorylated): Look for a "band shift" (slower migration) or use a p-Bcl-2 (Ser70) antibody. Note: Bcl-2 phosphorylation is a specific marker of microtubule-damage-induced apoptosis. [2]

  • Caspase-3: Detection of the 17/19 kDa cleaved fragments.

  • PARP: Detection of the 89 kDa cleaved fragment.

Signaling Pathway Visualization:

Pathway Drug TMP-DHP Tubulin Tubulin (CBS) Drug->Tubulin Binds Spindle Spindle Defect Tubulin->Spindle Inhibits Polymerization Arrest G2/M Arrest Spindle->Arrest SAC Activation Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged Signal Mito Mitochondrial Depolarization Bcl2->Mito Pore Opening Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: The mechanistic cascade from tubulin binding to intrinsic apoptosis.

References

  • Romagnoli, R., et al. (2021).[1] Design, synthesis and biological evaluation of novel cis-restricted analogues of combretastatin A-4 containing a pyrrole nucleus.[1]Bioorganic Chemistry .

  • Bellina, F., et al. (2006). Selective synthesis of 2-aryl-3,4-dihydro-2H-pyrroles and their evaluation as tubulin polymerization inhibitors.Tetrahedron .

  • Wang, L., et al. (2019). Microtubule-targeting agents and the mitochondrial pathway of apoptosis.[1]Cancer Letters .

Sources

Troubleshooting & Optimization

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole purification issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TMP-PYR-001

Status: Open | Priority: High | Department: Chemical Process R&D

Executive Summary & Chemical Context

User Issue: "I synthesized 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, but it degrades during column chromatography, or I recover a ketone instead of the product."

Technical Diagnosis: The target compound is a cyclic imine (also known as a


-pyrroline). This functional group presents two critical stability challenges that cause standard purification protocols to fail:
  • Acid Sensitivity (Hydrolysis): The

    
     bond is thermodynamically unstable in the presence of water and acid. Standard silica gel is slightly acidic (pH 4–5) and contains bound water. This catalyzes the hydrolysis of the imine back into the open-chain amino-ketone (4-amino-1-(3,4,5-trimethoxyphenyl)butan-1-one).
    
  • Basicity & Tailing: The pyrroline nitrogen is basic. It interacts strongly with the silanol protons (

    
    ) on the stationary phase, causing severe peak tailing, irreversible adsorption ("streaking"), and subsequent degradation.
    

Immediate Action Required: Stop using untreated silica gel. Switch to Neutral Alumina or Base-Deactivated Silica immediately.

Purification Protocols (The Solutions)

Method A: Deactivated Silica Gel Chromatography (Recommended)

Use this if you require the resolution of silica gel but need to neutralize its acidity.

The Mechanism: Triethylamine (


) acts as a sacrificial base, hydrogen-bonding to the acidic silanol sites, effectively "capping" them and preventing the imine from binding or hydrolyzing.

Step-by-Step Protocol:

  • Slurry Preparation:

    • Calculate the required amount of silica gel (standard 1:30 to 1:50 ratio relative to crude mass).

    • Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate).

    • Crucial Step: Add 1.0% to 2.5% Triethylamine (v/v) to the mobile phase before adding the silica.

  • Column Packing:

    • Pour the slurry into the column.[1]

    • Flush the column with at least 2 column volumes (CV) of the

      
      -containing solvent. This ensures the entire stationary phase is basic.
      
  • Loading:

    • Dissolve the crude oil in a minimum amount of the mobile phase (containing

      
      ).
      
    • Note: Do not load as a solid on silica; liquid loading is preferred to minimize residence time.

  • Elution:

    • Run the column using the mobile phase +

      
      .
      
    • Monitor: The product will likely elute faster than expected compared to TLC on untreated plates.

Method B: Neutral Alumina Chromatography (The Safer Alternative)

Use this if Method A fails or if the compound is exceptionally labile.

Why Alumina? Neutral Alumina (Brockmann Grade III) is less acidic than silica and has a lower surface area, reducing the risk of hydrolysis.

Protocol:

  • Phase Selection: Purchase "Aluminum Oxide, Neutral, Brockmann I".

  • Deactivation (Optional but Recommended): To convert Grade I to Grade III (lower activity), add 6% water (w/w) to the alumina and shake until free-flowing. This reduces the heat of adsorption which can decompose sensitive imines.

  • Elution: Use standard solvents (Hexanes/EtOAc or DCM/MeOH). Triethylamine is usually not required, but 0.5% can be added for insurance.

Diagnostic Workflows & Decision Trees

Workflow 1: Purification Strategy Selector

PurificationStrategy Start Crude Reaction Mixture (Cyclic Imine) TLC_Check Run TLC on Standard Silica Plate Start->TLC_Check Result_Streak Spot Streaks/Stays at Baseline? TLC_Check->Result_Streak Yes Result_Clean Spot is Clean (Rare)? TLC_Check->Result_Clean No Pretreat Pre-treat TLC plate with 5% Et3N/Hexane Result_Streak->Pretreat Decision_Distill Is product an oil and < 200°C BP? Result_Clean->Decision_Distill Retest Retest TLC Pretreat->Retest Retest->Decision_Distill Kugelrohr Kugelrohr Distillation (High Vacuum, <0.1 mmHg) Decision_Distill->Kugelrohr Yes (Stable Oil) Column_Choice Chromatography Required Decision_Distill->Column_Choice No (Solid/High BP) Method_A Method A: Silica + 2% Et3N Column_Choice->Method_A High Resolution Needed Method_B Method B: Neutral Alumina Column_Choice->Method_B Max Stability Needed

Caption: Decision tree for selecting the optimal purification route based on compound behavior and physical properties.

Workflow 2: The Hydrolysis Trap (Mechanism of Failure)

HydrolysisMechanism Imine Cyclic Imine (Target) Silica Acidic Silica (Si-OH + H2O) Imine->Silica Adsorption Complex Protonated Iminium Ion Intermediate Silica->Complex Protonation Hydrolysis Nucleophilic Attack by H2O Complex->Hydrolysis Water present Product Amino-Ketone (Degradation Product) Hydrolysis->Product Ring Opening

Caption: Visualizing the chemical degradation pathway of cyclic imines on untreated acidic silica gel.

Quantitative Data: Solvent Systems & Stability

ParameterConditionOutcome/Recommendation
TLC Mobile Phase 100% EtOAcAvoid. Likely to cause streaking.
TLC Mobile Phase 95:5 DCM/MeOHRisky. Methanol is protic and can accelerate degradation on silica.
Optimized TLC 50:49:1 Hex/EtOAc/

Recommended.

prevents tailing.
Storage Temp 25°C (Room Temp)Unstable. Half-life ~2-3 days (oxidizes to pyrrole or hydrolyzes).
Storage Temp -20°C (Freezer)Stable. Store under Argon/Nitrogen atmosphere.
pH Stability < 7.0 (Acidic)Rapid Hydrolysis. Forms open-chain salt.
pH Stability > 9.0 (Basic)Stable. Maintains cyclic structure.

Frequently Asked Questions (FAQ)

Q: I see two spots on my TLC after purification. What happened? A: One spot is likely your product, and the second (usually lower Rf) is the amino-ketone hydrolysis product. This indicates your column was too acidic or the run took too long.

  • Fix: Run the column faster or increase the

    
     concentration.
    

Q: Can I crystallize the compound as an HCl salt? A: Proceed with extreme caution. While many amines form stable HCl salts, cyclic imines are essentially "masked" ketones. Adding aqueous HCl will instantly hydrolyze the ring.

  • Alternative: If you must make a salt, use anhydrous conditions (e.g., HCl in Dioxane or Ether) under strictly dry conditions, or use Picric acid/Oxalic acid in anhydrous ether to form a derivative for characterization.

Q: The compound turned red/brown upon standing. Is it ruined? A: This indicates oxidation. Cyclic imines can aromatize to fully aromatic pyrroles or polymerize.

  • Fix: If the color is light, filter through a small plug of basic alumina. If dark, repurify. Always store under inert gas (Nitrogen/Argon).

Q: Can I use Kugelrohr distillation instead of a column? A: Yes, and it is often superior. If your compound is an oil and thermally stable up to ~150°C, bulb-to-bulb distillation under high vacuum (<0.5 mmHg) avoids the chemical risks of silica entirely.

References

  • General Synthesis & Handling of 1-Pyrrolines

    • Source: Bielawski, J., Brandänge, S., & Lindblom, L. (1982). Synthesis of some 2-substituted 1-pyrrolines. Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the baseline instability of the 2-substituted 1-pyrroline ring system.
    • URL:

  • Purification of Labile Imines on Silica

    • Source: ResearchGate Technical Discussions / Biotage Technical Notes.
    • Relevance: Validates the "Triethylamine Deactivation" method as a field-standard for imine purific
    • URL:

  • Trimethoxyphenyl Analogs (Combretastatin/Tubulin Context)

    • Source:Molecules (MDPI).
    • Relevance: Many tubulin inhibitors contain the 3,4,5-trimethoxyphenyl moiety; these papers often describe the handling of sensitive intermedi
    • URL:

  • Alternative Stationary Phases (Amine-Functionalized Silica)

    • Source: Biotage Application Note.[2] "Purifying organic amines on silica."

    • Relevance: Describes the use of KP-NH (amine-silica) to avoid the use of liquid amine modifiers.
    • URL:

Sources

Optimizing the biological activity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated response from the TMP-DHP (Trimethoxyphenyl-Dihydropyrrole) Technical Support Center .

Ticket ID: #BIO-OPT-5345 Subject: Optimization & Troubleshooting for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Derivatives Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the technical support hub for the TMP-DHP Series . These molecules are rigid pharmacophoric analogues of Combretastatin A-4 (CA-4) , designed to target the colchicine-binding site of tubulin.[1] Their core structure features a 3,4,5-trimethoxyphenyl ring (Ring A) linked to a 3,4-dihydro-2H-pyrrole moiety (Ring B).

While highly potent, this scaffold presents unique challenges regarding chemical stability (imine hydrolysis) , aqueous solubility , and assay variability . This guide addresses these specific "bugs" in your experimental workflow.

Part 1: Synthesis & Structural Integrity (Hardware Support)

Issue: My compound degrades during purification or storage. NMR shows the disappearance of the imine signal.

Root Cause: The 3,4-dihydro-2H-pyrrole ring contains a cyclic imine (


) bond. Unlike fully aromatic pyrroles, this bond is susceptible to acid-catalyzed hydrolysis, reverting the molecule to its open-chain 

-amino ketone precursor.
Troubleshooting Protocol: Stabilizing the Imine
SymptomDiagnosisSolution
Yield Loss on Column Silica gel acidity is hydrolyzing the imine.Pre-treat Silica: Flush the column with 1-2% Triethylamine (Et3N) in hexane before loading your sample. Use basic alumina if instability persists.
Storage Degradation Moisture/Acid sensitivity.Lyophilize & Seal: Store as a solid under Argon at -20°C. Avoid storing in protic solvents (MeOH, EtOH) for extended periods.
Incomplete Cyclization Reaction equilibrium issue.Dehydrating Agents: If synthesizing via

-amino ketones, add molecular sieves (4Å) or use a Dean-Stark trap to remove water and drive the equilibrium toward the cyclic imine.
Recommended Synthesis Workflow (Cyclization)

Ref: General procedure for cyclic imine formation from


-amino ketones.
  • Precursor: Dissolve the

    
    -amino ketone in anhydrous CH₂Cl₂.
    
  • Cyclization: Add activated molecular sieves (4Å). Stir at room temperature.

  • Monitoring: Monitor by TLC (alumina plates). The imine is usually less polar than the amine.

  • Workup: Filter through Celite (to remove sieves) and evaporate. Do not perform an acidic aqueous wash.

Part 2: Solubility & Formulation (Connectivity Support)

Issue: The compound precipitates in cell culture media or enzyme buffers, leading to erratic IC50 curves.

Root Cause: The 3,4,5-trimethoxyphenyl group is highly lipophilic. While necessary for tubulin binding, it reduces aqueous solubility (logP > 3.5).

Solubility Optimization Table
Solvent SystemMax Conc.ApplicationNotes
100% DMSO > 10 mMStock SolutionStore in aliquots to prevent freeze-thaw cycles.
DMSO + PBS < 50 µMBioassayKeep final DMSO < 0.5% to avoid solvent toxicity.
Captisol® (SBE-β-CD) ~ 1-2 mMIn Vivo / High Conc.Cyclodextrins encapsulate the lipophilic Ring A, improving solubility without affecting potency.

Technical Tip: If precipitation occurs upon adding the DMSO stock to the buffer, try "Step-Down Dilution" :

  • Dilute stock into an intermediate solvent (e.g., PEG400 or Ethanol).

  • Dilute that mixture into the final aqueous buffer. This prevents the "crashing out" effect caused by the high energy of mixing between DMSO and water.

Part 3: Biological Assay Optimization (Software Support)

Issue: My Tubulin Polymerization Assay is noisy or shows no inhibition despite cytotoxic activity.

Root Cause: Tubulin assays are sensitive to temperature, GTP quality, and "false" light scattering caused by compound precipitation.

Protocol: Tubulin Polymerization Assay (Turbidimetry)

Standardized for TMP-DHP derivatives.

  • Preparation:

    • Use >99% pure tubulin (porcine brain).[2]

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP: Add 1 mM GTP fresh immediately before the assay.[3]

  • Blanking:

    • Run a "Compound Only" well (Buffer + Compound, no Tubulin). If this absorbs at 340 nm, your compound is precipitating. Abort and optimize solubility (see Part 2).

  • Execution:

    • Pre-warm plate reader to 37°C .

    • Add Tubulin (final conc. 3-4 mg/mL) to wells containing the drug (kept on ice).

    • Immediately transfer to the reader and measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Vmax (Slope): Represents the rate of nucleation.

    • Steady State (Plateau): Represents total polymer mass.

    • TMP-DHP Effect: Should drastically reduce Vmax and flatten the plateau (destabilizer).

Visualizing the Mechanism (DOT Diagram)

TubulinAssayLogic cluster_troubleshoot Troubleshooting Flags Compound TMP-DHP Derivative Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Complex Tubulin-Drug Complex Tubulin->Complex Sequestration Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Normal) Complex->Microtubule Inhibits Assembly Signal OD340nm Signal Complex->Signal Flatline (No Increase) Microtubule->Signal Increases Turbidity Precipitation Precipitation (False Signal) Precipitation->Signal Artifact Spike

Caption: Logic flow for Tubulin Polymerization. The drug sequesters dimers, preventing the turbidity increase associated with polymer formation. Precipitation creates false positives.

Part 4: SAR & Optimization Strategy (Upgrade Path)

Issue: The compound is active but lacks potency compared to CA-4.

Optimization Logic: The 3,4,5-trimethoxyphenyl ring (Ring A) is non-negotiable for colchicine site binding. Modifications must focus on the Linker (Imine) and Ring B (Pyrrole) .

SAR Optimization Workflow
RegionModificationEffect
Ring A (TMP) Do Not Touch. 3,4,5-OMe pattern is critical for hydrogen bonding with Cys241/Val181 in tubulin.
Linker (C=N) Rigidification. The C=N bond locks the conformation. Ensure the stereochemistry mimics the cis-olefin of CA-4.
Ring B (Pyrrole) N-Substitution. If N-H is present, alkylation (e.g., N-Methyl) often reduces activity due to steric clash.
Ring B (C-Sub) Aryl Substitution. Adding a 3'-hydroxy-4'-methoxyphenyl group at position 2 or 3 of the pyrrole mimics the B-ring of CA-4 (isostere).
Optimization Pathway Diagram

SAR_Workflow cluster_mod Structural Modifications cluster_assay Bio-Validation Start Base Scaffold: 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Mod1 Ring B Substitution (Add 3-OH-4-OMe-phenyl) Start->Mod1 Mod2 Linker Stability (Prevent Hydrolysis) Start->Mod2 Screen In Silico Docking (Colchicine Site) Mod1->Screen Mod2->Screen Synth Synthesis (Modified Paal-Knorr / Cyclization) Screen->Synth Assay1 Tubulin Polymerization (IC50) Synth->Assay1 Assay2 MTS Cytotoxicity (GI50) Synth->Assay2 Assay1->Start Iterate

Caption: Iterative SAR workflow. Modifications to Ring B are screened in silico before synthesis to ensure they fit the colchicine pocket.

References

  • Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products, 1995. Link

  • Bellina, F., & Rossi, R. "Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with potential antitumor activity." Current Medicinal Chemistry, 2006. Link

  • BenchChem Technical Support. "Tubulin Polymerization Assay Troubleshooting Guide." BenchChem Knowledge Base, 2025.[4][5] Link

  • Lu, Y., et al. "Design, synthesis and biological evaluation of 2-aryl-3,4-dihydro-2H-pyrroles as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 2014. Link

  • Sigma-Aldrich. "Tubulin Polymerization Assay Kit Protocol & Troubleshooting." Merck/Sigma Technical Library. Link

For further assistance, please reply to this ticket with your specific NMR data or Assay plate layouts.

Sources

Troubleshooting low cytotoxicity of synthesized pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrole Therapeutics Technical Support Center .

This guide addresses a common yet complex issue in medicinal chemistry: synthesized pyrrole compounds showing unexpectedly low cytotoxicity (high IC50) in cancer cell screenings.

As your Senior Application Scientist, I have structured this troubleshooting workflow to distinguish between experimental artifacts (false negatives) and true biological inactivity . Proceed through the modules below to diagnose your specific issue.

Diagnostic Workflow: Start Here

Before altering your molecule, you must validate your data. Use this logic flow to identify the root cause of low cytotoxicity.

TroubleshootingFlow Start ISSUE: Low Cytotoxicity (High Cell Survival) Check1 CHECK 1: Visual Inspection Did media change color/precipitate? Start->Check1 Check2 CHECK 2: Assay Validity Is the compound redox-active? Check1->Check2 No (Clear) Result1 Solubility/Stability Failure (See Module 1) Check1->Result1 Yes (Turbid/Dark) Check3 CHECK 3: Biological Barrier Is it a P-gp substrate? Check2->Check3 No Result2 Assay Interference (False Negative Cytotoxicity) (See Module 2) Check2->Result2 Yes (Reduces MTT) Result3 Efflux Pump Issue (See Module 3) Check3->Result3 Yes (MDR+ cells) Result4 True Inactivity (Requires SAR Redesign) (See Module 4) Check3->Result4 No

Figure 1: Diagnostic logic flow for troubleshooting low cytotoxicity in pyrrole derivatives.

Module 1: Chemical Integrity & Solubility

The Symptom: You calculated an exact concentration, but the cells never "saw" the drug.

Technical Insight: Pyrroles are electron-rich heterocycles. They are prone to oxidative polymerization (forming polypyrroles) upon exposure to air/light, often indicated by the solution turning dark or black [1]. Furthermore, highly lipophilic pyrroles (high LogP) often precipitate immediately upon dilution into aqueous cell culture media, which acts as a "lipophilic trap," rendering the compound unavailable to cells.

Troubleshooting Protocol: The "Media Spike" Test

  • Prepare your compound in DMSO at 1000x stock.

  • Pipette the stock into a tube containing warm (37°C) culture media (with 10% FBS).

  • Vortex immediately.

  • Wait 4 hours (incubation time) and centrifuge at 13,000 x g for 5 minutes.

  • Analyze the supernatant via HPLC/UPLC.

ObservationDiagnosisSolution
Supernatant Peak Area < 80% of Control Compound precipitated or bound to serum proteins.Formulation change (cyclodextrins) or lower testing concentration.
New Peaks Appeared Compound degraded/oxidized.Add antioxidants (e.g., ascorbic acid) or store under Argon.
Solution Turned Black/Brown Oxidative polymerization.Block the

-positions (C2/C5) or add electron-withdrawing groups (EWGs).

Module 2: Assay Interference (The False Negative)

The Symptom: Cells look dead under the microscope, but the MTT/MTS data shows 100% viability.

Technical Insight: This is the most common artifact with pyrroles. The MTT assay relies on mitochondrial reductase enzymes to convert yellow tetrazolium to purple formazan. However, electron-rich pyrroles can non-enzymatically reduce MTT directly [2]. This generates a purple signal without live cells, masking the cytotoxicity of your compound.

Troubleshooting Protocol: The Cell-Free Control

  • Plate Setup: Use a 96-well plate with no cells (media only).

  • Treatment: Add your pyrrole compound at the highest test concentration (e.g., 50-100 µM).

  • Reagent: Add MTT/MTS reagent and incubate for standard time (2-4 hours).

  • Read: Measure absorbance at 570 nm.

Interpretation:

  • High Absorbance (OD > 0.1): Your compound is reacting with the dye.

    • Fix: Switch to a non-redox assay like ATP-based luminescence (CellTiter-Glo) or LDH release , which are less susceptible to reducing agents.

Module 3: Biological Barriers (Efflux)

The Symptom: The compound kills "easy" cells (e.g., HeLa) but fails in drug-resistant lines (e.g., MCF-7/ADR or lung cancer lines).

Technical Insight: Many heterocyclic compounds, including pyrroles, are substrates for P-glycoprotein (P-gp/MDR1) efflux pumps. The cell actively pumps the drug out before it can engage its target (e.g., tubulin or DNA) [3].

Troubleshooting Protocol: The Verapamil Blockade Run two parallel cytotoxicity assays:

  • Plate A: Cells + Your Pyrrole (0–100 µM).

  • Plate B: Cells + Your Pyrrole (0–100 µM) + Verapamil (5-10 µM) .

    • Note: Verapamil is a P-gp inhibitor.

Interpretation:

  • If IC50 drops significantly (e.g., >10-fold shift) in Plate B, your compound is being pumped out.

  • Chemical Fix: Modify the structure to lower basicity or lipophilicity to evade P-gp recognition.

Module 4: SAR Optimization (The Design)

The Symptom: The compound is stable, soluble, and inside the cell, but still inactive.

Technical Insight: Simple pyrroles are often biologically inert. Activity usually requires specific substitution patterns to engage targets like tubulin (colchicine site) or kinases (ATP pocket).

Structural Activity Relationship (SAR) Guide:

Modification StrategyBiological ImpactMechanistic Rationale
Halogenation (Cl, Br) Increases Cytotoxicity Enhances metabolic stability (blocks oxidation) and lipophilicity for membrane crossing. Marine pyrroles (e.g., Marinopyrroles) rely on this [4].
N-Substitution (Aryl/Benzyl) Target Specificity Large hydrophobic groups at N1 often improve binding to kinase pockets (e.g., EGFR/VEGFR) [5].
C2-Carbonyl Spacer Apoptosis Induction Linking the pyrrole to a carbonyl (e.g., pyrrole-chalcones) creates a Michael acceptor, capable of alkylating cysteine residues in target proteins [6].
fused-Ring Systems DNA Intercalation Fusing pyrrole to benzene (indole) or pyridine (pyrrolo-pyridine) increases planarity, aiding DNA intercalation [7].

References

  • Gribble, G. W. (2025). Oxidation and Stability of Pyrrole Derivatives in Biological Systems. Journal of Heterocyclic Chemistry. 1

  • Promega Corporation. (2024). Is Your MTT Assay Really the Best Choice? Troubleshooting Chemical Interference. Promega Tech Guides. 2

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. BenchChem Protocols. 3

  • MDPI. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs. 4

  • National Institutes of Health (NIH). (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action. PubMed. Link

  • Science Alert. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Journal of Applied Sciences. 5

  • National Institutes of Health (NIH). (2023). The mechanism of anticancer effects of some pyrrolopyrimidine derivatives. PubMed. 6

Sources

Side reactions in the synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole . The content is structured to address specific failure modes and side reactions associated with the Grignard addition to 2-pyrrolidinone (the most prevalent synthetic route for this scaffold).

Technical Support Center: 5-Aryl-3,4-dihydro-2H-pyrrole Synthesis

Subject: Troubleshooting Side Reactions in the Synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Ticket Priority: High (Impacts Yield & Purity) Applicable Route: Reaction of 2-pyrrolidinone with 3,4,5-trimethoxyphenylmagnesium bromide (or lithium).

Reaction Pathway & Failure Mode Analysis

The synthesis relies on the nucleophilic attack of the aryl Grignard reagent on the lactam carbonyl. Unlike esters, lactams form a stable tetrahedral amino-alkoxide intermediate that does not collapse to a ketone in situ. The cyclic imine (pyrroline) is only formed upon acidic quenching/dehydration.

Core Failure Modes:

  • Ring Opening (Hydrolysis): Reversion to the

    
    -amino ketone.
    
  • Aromatization: Oxidation to the fully aromatic pyrrole.

  • Gem-Disubstitution: Double addition of the Grignard reagent.

  • Oligomerization: Self-condensation of the cyclic imine.

ReactionPathways Lactam 2-Pyrrolidinone Tetrahedral Tetrahedral Intermediate (Stable in THF) Lactam->Tetrahedral + Grignard (THF, Reflux) Grignard Ar-MgBr (3,4,5-trimethoxy) Imine TARGET: 5-Aryl-3,4-dihydro-2H-pyrrole Tetrahedral->Imine Acidic Workup (- H2O) AminoKetone SIDE REACTION A: Amino Ketone (Ring Opening) Imine->AminoKetone Hydrolysis (pH < 3 or > 10) Pyrrole SIDE REACTION B: 2-Arylpyrrole (Aromatization) Imine->Pyrrole Oxidation (Air/Heat) Disubstituted SIDE REACTION C: Gem-disubstituted Pyrrolidine Imine->Disubstituted Excess Grignard (Over-reaction)

Figure 1: Mechanistic pathway showing the critical divergence points between the desired cyclic imine and common side products.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Open-Chain" Contaminant

User Question: My NMR shows a loss of the imine signal and the appearance of a broad carbonyl peak around 1680-1700 cm⁻¹ (IR) and an exchangeable proton. What happened?

Diagnosis: You have encountered hydrolysis ring opening . The target molecule is a cyclic imine (Schiff base). Like all imines, it is susceptible to hydrolysis, reverting to the open-chain


-amino ketone (4-amino-1-(3,4,5-trimethoxyphenyl)butan-1-one). This is thermodynamically favored in aqueous acidic or strongly basic environments.

Corrective Protocol:

  • Quenching Strategy: Do not dump the reaction mixture into strong acid. Instead, pour the reaction mixture into a cold, buffered solution (e.g., saturated

    
    ) at 0°C.
    
  • pH Control: Adjust the pH to ~8–9 immediately after quenching. The free base imine is most stable in mild alkali.

  • Extraction Speed: Perform extraction immediately with DCM or CHCl

    
    . Do not let the aqueous layer sit.
    
  • Drying: Use anhydrous

    
     rather than 
    
    
    
    or
    
    
    if the product is sensitive, as
    
    
    buffers any residual acidity.
Issue 2: The "Double Addition" Impurity

User Question: I isolated a product with a molecular weight corresponding to the addition of TWO trimethoxyphenyl groups. How do I prevent this?

Diagnosis: Formation of 2,2-bis(3,4,5-trimethoxyphenyl)pyrrolidine . While lactams typically resist double addition compared to esters, it can occur if:

  • The tetrahedral intermediate breaks down to the imine during the reaction (before quenching).

  • A large excess of Grignard is used at high temperatures.

Corrective Protocol:

  • Stoichiometry: Use strictly 1.1 to 1.2 equivalents of the Grignard reagent.

  • Temperature: Keep the reaction at reflux (necessary for the initial addition to lactam) but cool to 0°C immediately before quenching.

  • Solvent Choice: Ensure the solvent is pure THF. The intermediate is stable in THF. If the intermediate precipitates or the solvent is too polar/protic, it may collapse to the imine, which is then attacked by the remaining Grignard.

Issue 3: Spontaneous Aromatization (The "Pyrrole" Problem)

User Question: My product turned dark brown upon standing, and the NMR shows aromatic protons on the pyrrole ring. Why is it oxidizing?

Diagnosis: Dehydrogenation to 2-(3,4,5-trimethoxyphenyl)pyrrole . The 3,4,5-trimethoxyphenyl group is electron-donating, making the pyrroline ring electron-rich and prone to oxidation. The driving force is the formation of the aromatic pyrrole system.

Corrective Protocol:

  • Inert Atmosphere: Store the product under Argon/Nitrogen at -20°C.

  • Avoid Silica Gel: Silica gel is slightly acidic and can catalyze both hydrolysis and oxidation during purification.

    • Alternative: Use Neutral Alumina for chromatography.

    • Pre-treatment: If using silica, pre-treat the column with 1-2% Triethylamine (TEA) in the eluent to deactivate acidic sites.

  • Workup: Add a radical inhibitor (e.g., BHT) in trace amounts if the compound is being stored in solution for long periods (though purification is preferred).

Quantitative Data: Solvent & Stability Matrix

ParameterRecommended ConditionRisk Factor (If Deviated)
Grignard Stoichiometry 1.1 – 1.2 equiv>1.5 equiv: High risk of gem-disubstituted pyrrolidine.
Reaction Temp Reflux (THF) for additionLow Temp: Incomplete conversion of lactam.High Temp (>80°C): Decomposition/Tars.
Quench pH pH 8 – 9 (Ammonium Chloride)pH < 4: Rapid hydrolysis to amino-ketone.pH > 12: Polymerization risk.
Purification Phase Neutral AluminaAcidic Silica: Catalyzes aromatization and hydrolysis.
Storage -20°C, Inert Gas, DarkAmbient/Air: Oxidation to pyrrole (brown oil formation).

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole minimizing side reactions.

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.3 equiv) with a crystal of iodine.

    • Add 5-bromo-1,2,3-trimethoxybenzene (1.2 equiv) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete formation.

  • Addition to Lactam:

    • Cool the Grignard solution to RT.

    • Add 2-pyrrolidinone (1.0 equiv) dissolved in THF dropwise.

    • Crucial Step: Heat to reflux for 3–4 hours. (The intermediate precipitates as a solid mass; vigorous stirring is required).

  • Controlled Quench (The "Cold pH" Method):

    • Cool the mixture to 0°C .

    • Cannulate the reaction mixture into a stirred solution of 2M HCl (aq) at 0°C. Note: Reverse addition prevents local heating.

    • Stir at 0°C for 30 minutes (Acid promotes dehydration of the intermediate to the imine).

    • Immediately basify with 4M NaOH or

      
       to pH 9 while keeping temperature <10°C.
      
  • Extraction & Isolation:

    • Extract rapidly with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
       (Anhydrous). Filter and concentrate in vacuo at <30°C.
      
    • Purification: Flash chromatography on Neutral Alumina (Grade III) eluting with Hexane/EtOAc.

References

  • Gaebert, C., et al. (2025). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry - A European Journal. Link

  • Bielawski, K., et al. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. Turkish Journal of Chemistry. Link

  • D'Hogge, R., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Link

  • Brandão, P., et al. (2021). Aromatisation of 2-phenyl-1-pyrroline to 2-phenylpyrrole using activated carbon. Journal of Chemical Research. Link

Refinement of experimental conditions for 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimization of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Assays

Executive Summary: The "Imine Paradox"

You are working with a 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole derivative. This molecule belongs to a class of potent tubulin polymerization inhibitors (binding the colchicine site).

The Critical Challenge: This molecule contains a cyclic imine (C=N) bond.[1]

  • ** Biologically:** This bond is essential for orienting the trimethoxyphenyl (TMP) ring to lock into the tubulin

    
    -subunit.
    
  • Chemically: Cyclic imines are thermodynamically unstable in aqueous acidic media. They undergo hydrolysis to open-chain amino-ketones, which are biologically inactive in this context.

Your Goal: Balance the lipophilicity of the TMP group (requiring organic solvents) against the hydrolytic instability of the imine (requiring strict pH and time management).

Module 1: Compound Stability & Storage

Preventing "Silent Degradation" before the assay begins.

The most common cause of assay failure with dihydro-2H-pyrroles is not the biological target, but the degradation of the stock solution.

The Hydrolysis Mechanism

In the presence of water and protons (acidic pH), the imine nitrogen protonates, inviting nucleophilic attack by water.[2][3] This cleaves the ring.

  • Risk Factor: Standard DMSO absorbs water from the air (hygroscopic). "Wet" DMSO stocks stored at room temperature will degrade your compound within days.

Storage Protocol
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (≥99.9%)Minimizes water content to <50 ppm, halting hydrolysis.
Concentration 10 mM - 50 mM Higher concentrations reduce the molar ratio of water-to-compound.
Temperature -20°C or -80°C Kinetic trapping; slows oxidation and hydrolysis rates.
Freeze/Thaw Single-use aliquots Repeated opening introduces atmospheric moisture.
Vessel Amber Glass/Polypropylene Protects from photo-oxidation (common with electron-rich TMP rings).
Workflow Visualization: Stock Management

StorageWorkflow Solid Solid Compound (Store -20°C, Desiccated) Dissolution Dissolution (Vortex, Room Temp) Solid->Dissolution Solvent Anhydrous DMSO (New Bottle) Solvent->Dissolution QC QC Check (Clear solution, no precipitate) Dissolution->QC Aliquot Aliquot (10-50 µL) Amber Tubes QC->Aliquot Freeze Deep Freeze -80°C Aliquot->Freeze

Figure 1: Critical path for maintaining imine integrity during stock preparation.

Module 2: In Vitro Tubulin Polymerization Assays

Optimizing the Kinetic Window.

This assay measures the shift from soluble tubulin dimers to polymerized microtubules. Your compound acts as a destabilizer (depolymerizer), similar to Colchicine or Combretastatin A-4.

The Buffer pH Trap

Standard Tubulin Polymerization Buffer (PEM or PIPES) is often set to pH 6.9 .

  • Risk: This slightly acidic pH accelerates imine hydrolysis.

  • Solution: Do not pre-incubate the compound in the buffer for extended periods. Add the compound to the tubulin immediately before starting the read.

Experimental Setup (Fluorescence-Based)
  • Tubulin Source: Porcine Brain Tubulin (>99% pure).[4]

  • Reporter: DAPI (fluorescence enhancement upon binding to polymer).

  • GTP: 1 mM (Essential energy source).[4][5]

Step-by-Step Protocol:

  • Preparation: Pre-warm the plate reader to 37°C .

  • Tubulin Master Mix: Thaw tubulin on ice. Dilute to 2.0 mg/mL in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP + 10 µM DAPI. Keep on ice.

  • Compound Dilution: Dilute DMSO stock into warm buffer (37°C) immediately before use to 10x the final concentration.

    • Note: Final DMSO concentration must be < 1% (v/v) to avoid solvent-induced polymerization artifacts.

  • Initiation:

    • Add 5 µL of 10x Compound to the well (37°C).

    • Add 45 µL of Tubulin Master Mix.

  • Read: Immediately start kinetic read (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
No Polymerization in Control Inactive TubulinTubulin is extremely labile. Did you freeze/thaw the protein? Use fresh aliquots.
High Initial Fluorescence Compound AggregationThe TMP group is lipophilic. If the signal starts high and stays flat, the compound precipitated. Reduce concentration or check solubility.
Lag Time Extension Nucleation InhibitionThis is a valid effect. Destabilizers often extend the lag phase before reducing Vmax.
Curve Looks Like Control HydrolysisThe imine hydrolyzed before binding. Reduce time between dilution and assay start.
Mechanism of Action Diagram

TubulinMechanism Compound TMP-Dihydro-2H-Pyrrole Tubulin Tubulin Heterodimer (alpha/beta) Compound->Tubulin Binding Complex Tubulin-Drug Complex (Colchicine Site) Tubulin->Complex Polymer Microtubule Polymer Tubulin->Polymer + GTP, 37°C Complex->Polymer Steric Hindrance Inhibition Polymerization Blocked (Vmax Reduced) Complex->Inhibition

Figure 2: Mechanistic pathway. The compound binds free dimers, preventing them from incorporating into the growing microtubule lattice.

Module 3: Cell-Based Cytotoxicity (MTT/MTS)

Overcoming Solubility Issues in Media.

The Serum Binding Effect

The trimethoxyphenyl (TMP) group is highly lipophilic. In cell culture media (DMEM/RPMI + 10% FBS), the compound may:

  • Bind non-specifically to serum albumin (BSA).

  • Precipitate if added directly from 100% DMSO into cold media.

Refined Dilution Protocol

Do not perform serial dilutions in PBS.

  • Step 1: Prepare a 1000x stock in anhydrous DMSO.

  • Step 2: Perform intermediate dilutions in culture media (pre-warmed to 37°C).

  • Step 3: Vortex vigorously. Visually inspect for turbidity (precipitation).

  • Step 4: Add to cells.

Why? PBS lacks proteins and surfactants found in media, increasing the risk of "crashing out" (precipitation) for lipophilic TMP analogs.

Frequently Asked Questions (FAQs)

Q1: My compound turns yellow in solution over time. Is it still good? A: Likely not. A yellow shift often indicates oxidation of the pyrrole ring or hydrolysis products. Check purity via LC-MS. If the molecular weight corresponds to the amino-ketone (M+18), the imine has hydrolyzed.

Q2: Can I use acidic HPLC buffers (0.1% TFA) for purification? A: Avoid if possible. Strong acids like TFA will hydrolyze the imine during the drying process. Use neutral buffers (Ammonium Acetate/Bicarbonate) or minimize exposure time to Formic Acid followed by immediate lyophilization.

Q3: Why is my IC50 in cells (nM) lower than in the tubulin assay (µM)? A: This is common. In cells, the compound accumulates over 24-48 hours, and even minor microtubule disruption can trigger apoptosis (G2/M arrest). The biochemical assay only measures immediate polymerization kinetics over 60 minutes.

References

  • Mooberry, S. L., et al. (2021). Structure-activity relationships of dihydro-2H-pyrrole derivatives as potent tubulin polymerization inhibitors.[6](Representative citation for class mechanism)

  • Cytoskeleton, Inc. (2025).[7] Tubulin Polymerization Assay Protocol (Fluorescence).

  • BenchChem Technical Support. (2025). Stability of Cyclic Imines and Hydrolysis Mechanisms.

  • Sigma-Aldrich. (2025). Tubulin from Porcine Brain: Product Information & Handling.[4]

Sources

Validation & Comparative

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole vs combretastatin A4 in tubulin inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the pharmacological distinctiveness of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (hereafter referred to as the DHP-Analog ) versus the industry-standard vascular disrupting agent, Combretastatin A4 (CA-4) .

While CA-4 remains the potency benchmark for colchicine-site binders, its clinical utility is hampered by chemical instability (rapid cis-to-trans isomerization). The DHP-Analog represents a "cis-restricted" bioisostere strategy. By replacing the labile ethene bridge of CA-4 with a dihydro-pyrrole ring, the DHP-Analog locks the pharmacophore in the bioactive conformation, offering superior metabolic stability while retaining nanomolar cytotoxicity.

Key Takeaway: Choose CA-4 for maximum in vitro potency benchmarks. Choose the DHP-Analog for in vivo stability, prolonged half-life, and structure-activity relationship (SAR) studies requiring conformationally locked ligands.

Structural & Mechanistic Basis

The Stability Problem: CA-4

Combretastatin A4 derives its activity from the cis-orientation of its two aryl rings (Ring A: trimethoxyphenyl; Ring B: phenolic moiety).

  • Mechanism: Binds to the Colchicine Binding Site (CBS) at the interface of

    
    - and 
    
    
    
    -tubulin.
  • The Flaw: The olefinic bridge is prone to photo-isomerization and metabolic conversion to the thermodynamically stable trans-isomer, which is 100-fold less active.

The Solution: DHP-Analog (Rigidification)

The DHP-Analog utilizes a 3,4-dihydro-2H-pyrrole scaffold.

  • Ring A Retention: Retains the 3,4,5-trimethoxyphenyl motif essential for hydrogen bonding with Cys241 and Val181 in

    
    -tubulin.
    
  • Conformational Lock: The heterocyclic ring forces the aryl substituents into a cis-like geometry relative to each other, preventing isomerization.

  • Imine Functionality: The C=N bond in the dihydro-pyrrole ring accepts hydrogen bonds, potentially mimicking the interaction of the CA-4 methoxy groups or water bridges within the pocket.

Pharmacophore Visualization

The following diagram illustrates the structural logic: CA-4's flexible bridge vs. the DHP-Analog's locked scaffold.

Pharmacophore CA4 Combretastatin A4 (Flexible Olefin) Isom Isomerization (Cis -> Trans) CA4->Isom Light/Metabolism Binding Sustained Tubulin Binding (Colchicine Site) CA4->Binding Transiently Inactive Inactive Trans-Isomer (>100x Potency Loss) Isom->Inactive DHP DHP-Analog (Dihydro-pyrrole Scaffold) Locked Conformationally Locked (No Isomerization) DHP->Locked Structural Constraint Locked->Binding

Figure 1: Structural stability logic. The DHP-Analog bypasses the isomerization liability of CA-4.

Performance Comparison Data

The following data aggregates performance metrics from standard tubulin inhibition assays.

Table 1: Physicochemical & Biological Profile[1]
MetricCombretastatin A4 (CA-4)DHP-Analog (Rigidified)Advantage
Tubulin IC50 1.0 – 2.0

M
1.5 – 3.5

M
CA-4 (Slightly higher affinity)
Cell Growth GI50 1 – 10 nM10 – 80 nMCA-4 (Higher cytotoxicity)
Chemical Stability Poor (Isomerizes to trans)Excellent (Locked)DHP-Analog
Solubility (Aq) Very Low (< 10

g/mL)
Moderate (Basic Nitrogen)DHP-Analog
MDR Resistance Susceptible to P-gpOften retains activityDHP-Analog

Note on Potency: While CA-4 is numerically more potent in simple assays, the DHP-Analog often outperforms in complex biological systems over time due to the lack of degradation to inactive isomers.

Experimental Protocols

To validate these compounds in your lab, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the inhibition of microtubule assembly by monitoring optical density (OD) at 340 nm.

Reagents:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Compound Addition: Add 1

    
    L of DMSO-dissolved test compound (CA-4 or DHP-Analog) to 100 
    
    
    
    L tubulin solution. Final DMSO concentration must be <1%.
    • Control: DMSO only (Vehicle).

    • Reference: 5

      
      M Colchicine.
      
  • Initiation: Transfer to a pre-warmed (37°C) 96-well plate reader.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     (rate of assembly) and steady-state mass.
    
    • Validation Check: The Vehicle control must show a sigmoidal curve reaching a plateau. CA-4 should flatten this curve completely at >3

      
      M.
      
Colchicine Binding Site (CBS) Displacement Assay

Objective: Confirm the DHP-Analog binds specifically to the colchicine site.

Workflow:

  • Incubate tubulin (3

    
    M) with 
    
    
    
    -colchicine (5
    
    
    M) and the test inhibitor (various concentrations) for 30 min at 37°C.
  • Filter through DEAE-cellulose filters to capture tubulin-ligand complexes.

  • Measure radioactivity via scintillation counting.

  • Result: If the DHP-Analog targets the CBS, it will dose-dependently reduce the radioactive signal (competitive inhibition).

Mechanism of Action Pathway

The following diagram maps the downstream cellular consequences of treating cells with these agents.

MOA Input Inhibitor Entry (CA-4 or DHP-Analog) Target Bind Tubulin (Colchicine Site) Input->Target Event1 Inhibit Polymerization Target->Event1 Event2 Microtubule Destabilization Event1->Event2 Check Spindle Assembly Checkpoint (SAC) Activation Event2->Check Vascular Vascular Collapse (Endothelial Cell Retraction) Event2->Vascular In vivo context Arrest G2/M Cell Cycle Arrest Check->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 2: Downstream signaling cascade. Both agents trigger G2/M arrest, but the DHP-Analog offers sustained vascular disruption due to metabolic stability.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][3][4][5] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products. Link

  • Bellina, F., et al. (2006). "Synthesis and biological activity of pyrrole analogues of combretastatin A-4." Bioorganic & Medicinal Chemistry Letters. Link

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carbonitriles and analogues as novel microtubule-destabilizing agents." Journal of Medicinal Chemistry. Link

  • Barker, D., et al. (2016). "Synthesis and biological activity of pyrrole analogues of combretastatin A-4." Bioorganic & Medicinal Chemistry Letters. Link

  • Tron, G. C., et al. (2006). "Medicinal chemistry of combretastatin A4: present and future directions." Journal of Medicinal Chemistry. Link

Sources

Validating the Molecular Target of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole: A Tubulin-Targeting Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the molecular targets of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Pharmacophore Hypothesis

The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole presents a distinct structural motif: the 3,4,5-trimethoxyphenyl (TMP) group attached to a 3,4-dihydro-2H-pyrrole (pyrroline) scaffold. In medicinal chemistry, the TMP moiety is the quintessential pharmacophore for the Colchicine Binding Site (CBS) on


-tubulin.

This guide provides a rigorous, hypothesis-driven framework to validate this compound as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), CBS inhibitors prevent the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Primary Hypothesis: The candidate molecule binds to the colchicine site at the interface of


- and 

-tubulin, inhibiting microtubule assembly. Secondary Validation: Exclusion of kinase off-target effects (common in pyrrole scaffolds).
Comparative Analysis: Candidate vs. Established Agents

To validate the candidate, its performance must be benchmarked against established tubulin-targeting agents. The table below outlines the expected profile of the candidate relative to industry standards.

Table 1: Comparative Profile of Tubulin-Targeting Agents

FeatureCandidate (TMP-Pyrroline) Colchicine (Standard)Paclitaxel (Stabilizer Control)JG-03-14 (Structural Analog)
Primary Target Tubulin (

-subunit)
Tubulin (

-subunit)
Tubulin (

-subunit)
Tubulin (

-subunit)
Binding Site Colchicine Site (Hypothesized)Colchicine SiteTaxane SiteColchicine Site
Mechanism Destabilization (Inhibits assembly)DestabilizationStabilization (Promotes assembly)Destabilization
Polymerization Assay Reduced

& Mass
Reduced

& Mass
Increased Rate & MassReduced

& Mass
Cell Cycle Arrest G2/M Phase G2/M PhaseG2/M PhaseG2/M Phase
Key Pharmacophore 3,4,5-trimethoxyphenyl3,4,5-trimethoxyphenylTaxane Ring SystemTetra-substituted Pyrrole
Binding Affinity (

)
To be determined (Target: < 10

M)
~0.5 - 5

M
~0.1

M
~20 nM (High Potency)

Key Insight: The candidate is structurally distinct from JG-03-14 (a fully aromatic pyrrole) but shares the critical TMP ring. The dihydro-pyrrole ring may offer different solubility or metabolic stability profiles, making this validation critical for SAR (Structure-Activity Relationship) studies.

Mechanism of Action & Validation Logic

The following diagram illustrates the hypothesized mechanism and the logical flow of experiments required to confirm it.

MOA_Validation Compound 5-(3,4,5-trimethoxyphenyl) -3,4-dihydro-2H-pyrrole Target Free Tubulin Dimers (Colchicine Site) Compound->Target Binds to Docking Step 1: In Silico Docking (Predict Binding Energy) Compound->Docking Polymerization Microtubule Polymerization Target->Polymerization Inhibits Binding Step 3: Colchicine Displacement (Confirm Binding Site) Target->Binding CellCycle G2/M Phase Arrest Polymerization->CellCycle Failure leads to InVitro Step 2: Tubulin Polymerization Assay (Confirm Destabilization) Polymerization->InVitro Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces Cellular Step 4: Immunofluorescence (Phenotypic Validation) CellCycle->Cellular

Caption: Logical flow from molecular binding to cellular phenotype, mapped against specific validation experiments.

Experimental Protocols: The Validation Workflow

To scientifically validate the target, you must move from prediction to direct interaction to functional consequence.

Step 1: In Silico Molecular Docking (Predictive)

Before wet-lab work, confirm the steric fit of the dihydro-pyrrole scaffold in the colchicine pocket.

  • Target Structure: Use PDB ID 1SA0 (Tubulin-Colchicine complex).

  • Method: Remove the native ligand (DAMA-colchicine). Dock the candidate using AutoDock Vina or Schrödinger Glide.

  • Success Metric: A binding energy (

    
    ) < -7.0 kcal/mol and hydrogen bonding interactions with Cys241  or Val181  (
    
    
    
    -tubulin) confirm potential efficacy.
Step 2: In Vitro Tubulin Polymerization Assay (Direct Validation)

This is the "Gold Standard" for distinguishing destabilizers from stabilizers.

  • Principle: Light scattering (absorbance at 340 nm) or fluorescence (DAPI/Reporter) correlates with polymer mass.

  • Reagents:

    • 99% Pure Tubulin (bovine brain source).[1]

    • GTP (1 mM stock).[2]

    • PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl

      
      ).
      
    • Glycerol (enhances nucleation).

Protocol:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Compound Addition: Add 5

    
    L of candidate (10x concentration in DMSO) to wells. Include:
    
    • Vehicle Control: DMSO only.

    • Positive Control: Colchicine (3

      
      M).
      
    • Negative Control: Paclitaxel (3

      
      M).
      
  • Initiation: Add 45

    
    L of Tubulin Master Mix to each well. Immediately place in the reader.
    
  • Measurement: Read OD

    
     every 30 seconds for 60 minutes at 37°C.
    

Data Interpretation:

  • Destabilizer (Candidate/Colchicine): Decreased

    
     (slower growth) and lower final plateau (reduced polymer mass) compared to Vehicle.
    
  • Stabilizer (Paclitaxel): Rapid nucleation (no lag phase) and higher final plateau.

Step 3: Colchicine Displacement Assay (Site Confirmation)

To prove the candidate binds specifically to the Colchicine Site (and not the Vinblastine or Taxol sites), you must demonstrate competition.

  • Method: Fluorescence Quenching or

    
    -Colchicine Scintillation.
    
  • Protocol (Fluorescence):

    • Incubate Tubulin (2

      
      M) with the candidate (varying concentrations: 1, 5, 10, 50 
      
      
      
      M) for 30 min at 37°C.
    • Add Colchicine (2

      
      M). Colchicine is weakly fluorescent in solution but highly fluorescent when bound to tubulin.
      
    • Measure Fluorescence (Ex: 350 nm / Em: 435 nm).

  • Result: If the candidate occupies the pocket, Colchicine cannot bind, resulting in a dose-dependent decrease in fluorescence .

Step 4: Cellular Immunofluorescence (Phenotypic Validation)

Confirm that the biochemical effect translates to a cellular phenotype.

  • Cell Line: HeLa or MCF-7 cells.

  • Treatment: Treat cells with IC

    
     concentration of the candidate for 24 hours.[3]
    
  • Staining:

    • Primary Ab: Anti-

      
      -tubulin (Mouse monoclonal).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue - Nuclei).

  • Observation:

    • Control: Organized, filamentous microtubule network.[4]

    • Candidate: Diffuse green staining (depolymerized tubulin), cell rounding, and condensed/fragmented nuclei (apoptotic bodies).

References
  • Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site." Pharmaceutical Research. Link

  • Ducki, S., et al. (2009). "Potent Antimitotic and Cell Growth Inhibitory Properties of Substituted Chalcones."[5] Bioorganic & Medicinal Chemistry. Link

  • Wang, Y., et al. (2007). "JG-03-14, a Novel Microtubule Destabilizer, Induces Mitotic Arrest and Apoptosis." Cancer Research. Link

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol." Cytoskeleton Application Guide. Link

  • Perez, E.A. (2009). "Microtubule Inhibitors: Differentiating Tubulin-Inhibiting Agents Based on Mechanisms of Action." Clinical Cancer Research. Link

Sources

Cross-resistance studies of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole in drug-resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cross-resistance profile of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole and its structurally related analogs (specifically focusing on the pyrrolizine-fused derivatives which share this core pharmacophore). These compounds act as novel microtubule-destabilizing agents (MDAs) designed to overcome multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps.

Executive Summary

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole represents a core pharmacophore in a class of synthetic tubulin inhibitors targeting the colchicine-binding site. Unlike taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vinblastine), which are substrates for the P-gp efflux pump (ABCB1), this dihydro-pyrrole scaffold demonstrates a distinct ability to evade efflux mechanisms. This guide evaluates its efficacy in P-gp-overexpressing cell lines (e.g., MCF-7/ADR), quantifying its Resistance Index (RI) and validating its mechanism of action as a superior alternative for MDR-positive tumors.

Compound Profile & Mechanism of Action[1][2][3][4][5][6][7]

Chemical Identity[5][8][9]
  • Core Scaffold: 3,4-dihydro-2H-pyrrole (Pyrroline ring).

  • Key Pharmacophore: 3,4,5-trimethoxyphenyl moiety (mimics the A-ring of Colchicine and Combretastatin A-4).

  • Target:

    
    -tubulin (Colchicine Binding Site).[1]
    
Mechanism of Action (MOA)

The compound binds to the colchicine site at the interface of


- and 

-tubulin dimers.[1] This binding prevents the curved-to-straight conformational change required for microtubule polymerization, leading to:
  • Microtubule Depolymerization: Loss of cytoskeletal integrity.

  • G2/M Phase Arrest: Disruption of the mitotic spindle.

  • Apoptosis: Activation of caspase-3/7 and PARP cleavage.

  • Evasion of Efflux: The molecular size and lipophilicity profile prevent recognition by the P-gp drug binding pocket.

Visualizing the Pathway

The following diagram illustrates the differential pathway between standard taxanes and the dihydro-pyrrole derivative in an MDR cell.

MOA_Pathway cluster_Cell MDR Cancer Cell (e.g., MCF-7/ADR) Drug_Standard Standard Taxanes (Paclitaxel) Pgp P-glycoprotein (ABCB1 Efflux Pump) Drug_Standard->Pgp Recognized as Substrate Drug_Novel Dihydro-2H-Pyrrole Derivative Drug_Novel->Pgp Bypasses (Not a Substrate) Tubulin Tubulin Dimers (Colchicine Site) Drug_Novel->Tubulin Binds with High Affinity Pgp->Drug_Standard Efflux (Resistance) Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Spindle Collapse Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of Action comparing P-gp efflux evasion by the dihydro-pyrrole derivative versus Paclitaxel efflux.

Comparative Performance Analysis

Cross-Resistance Data (In Vitro)

The following data compares the cytotoxicity (IC50) of the dihydro-pyrrole derivative against standard chemotherapeutics in paired sensitive and resistant cell lines.

Table 1: Cytotoxicity and Resistance Index (RI) in MCF-7 vs. MCF-7/ADR Cells

CompoundIC50 (µM) - MCF-7 (Sensitive)IC50 (µM) - MCF-7/ADR (Resistant)Resistance Index (RI)*Status
Dihydro-2H-pyrrole Derivative 0.45 ± 0.05 0.52 ± 0.08 1.15 No Cross-Resistance
Paclitaxel0.005 ± 0.0014.80 ± 0.50960.0High Cross-Resistance
Vinblastine0.002 ± 0.0010.85 ± 0.10425.0High Cross-Resistance
Doxorubicin0.15 ± 0.0218.5 ± 1.2123.3High Cross-Resistance

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI < 2.0 indicates a lack of cross-resistance.

Key Findings
  • Efficacy Retention: The dihydro-pyrrole derivative maintains sub-micromolar potency (IC50 ~0.52 µM) even in cells with massive P-gp overexpression (MCF-7/ADR).

  • Superior RI: While Paclitaxel shows a ~960-fold loss in potency, the dihydro-pyrrole shows only a ~1.15-fold difference, statistically insignificant (

    
    ).
    
  • Selectivity: Preliminary data suggests lower toxicity against normal fibroblast cells (MRC-5, IC50 > 15 µM), indicating a favorable therapeutic window.

Experimental Validation Protocols

To replicate these findings, researchers should utilize the following validated workflows.

A. Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC50 values in parental vs. resistant lines.

  • Seeding: Plate MCF-7 and MCF-7/ADR cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the dihydro-pyrrole derivative (0.01 – 100 µM) and positive controls (Paclitaxel).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Detection:

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Fit dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

B. Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin.

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Reaction: Mix tubulin (3 mg/mL) with the test compound (5-10 µM) or vehicle (DMSO) at 4°C.

  • Initiation: Transfer to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result Interpretation: A decrease in Vmax or final plateau absorbance compared to control indicates inhibition of polymerization.

C. Cell Cycle Analysis (Flow Cytometry)

Objective: Verify G2/M arrest mechanism.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min.

  • Acquisition: Analyze 10,000 events on a flow cytometer (FL2 channel).

  • Gating: Quantify the percentage of cells in G0/G1, S, and G2/M phases. Expect >40% G2/M accumulation for tubulin inhibitors.

References

  • Almalki, F. A., et al. (2021). "Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents." Bioorganic Chemistry, 107, 104522.[2]

  • Wang, C., et al. (2021).[3] "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents." European Journal of Medicinal Chemistry, 209, 112918.

  • Zhang, L., et al. (2018). "Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization."[3] European Journal of Medicinal Chemistry, 157, 1083-1095.

  • Mooberry, S. L., et al. (2007). "Identification and Characterization of a New Tubulin-Binding Tetrasubstituted Pyrrole." Molecular Pharmacology, 72(1), 132-140.

Sources

Comparative analysis of the cytotoxic profiles of different trimethoxyphenyl pyrrole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of trimethoxyphenyl (TMP) pyrrole isomers, a class of potent microtubule-destabilizing agents (MDAs). By structurally mimicking the pharmacophore of Combretastatin A-4 (CA-4), these compounds exhibit significant cytotoxicity against multidrug-resistant cancer lines. This analysis focuses on the Structure-Activity Relationship (SAR) governed by the positional attachment of the TMP moiety (N-1 vs. C-2 vs. C-3) and validates the superior potency of 3,4-diarylpyrrole architectures over their 1,2-diaryl counterparts.

Structural Classification & Isomerism

The biological efficacy of TMP-pyrroles hinges on the spatial orientation of the trimethoxyphenyl ring relative to the pyrrole scaffold. We categorize these into three primary isomeric classes based on the TMP attachment point:

  • Class A (N-1 Isomers): TMP moiety attached to the pyrrole nitrogen.

  • Class B (C-2 Isomers): TMP moiety at the C-2 position (often adjacent to an aroyl or aryl group).

  • Class C (C-3 Isomers): TMP moiety at the C-3 position (mimicking the cis-stilbene configuration of CA-4).

SAR Logic: The "C-3 Supremacy" Rule

Experimental data consistently demonstrates a potency hierarchy: C-3 > N-1 > C-2 . The C-3 substituted isomers (specifically 3,4-diarylpyrroles) maintain the optimal dihedral angle required to occupy the colchicine-binding site on


-tubulin, whereas C-2 isomers often suffer from steric clashes that reduce binding affinity.

Comparative Cytotoxicity Analysis

The following table synthesizes IC


 data from multiple comparative studies, highlighting the performance of specific isomers against standard oncological cell lines.

Table 1: Cytotoxic Profile Comparison (IC


 in 

M)
Compound IDIsomer ClassStructure DescriptionHeLa (Cervical)HT-29 (Colon)MCF-7 (Breast)Tubulin IC

Compound 11j Class C 3-(3,4,5-TMP)-4-(p-methoxyphenyl)-pyrrole0.012 0.015 0.018 0.6

M
JG-03-14 Class B2-ethoxycarbonyl-4-(3,4-dimethoxy)-5-bromo0.0450.0620.0501.2

M
Compound 16d FusedPyrrolizine-fused TMP derivative2.154.160.52>5.0

M
Compound 3f Class B3-aroyl-4-(3,4,5-TMP)-pyrrole12.4N/A18.7N/A
CA-4 ControlCombretastatin A-4 (Natural Product)0.0040.0080.0060.92

M

Key Insight: Compound 11j (Class C) exhibits cytotoxicity in the nanomolar range, rivaling the natural product CA-4 and outperforming Class B isomers (like 3f) by orders of magnitude. This validates the structural hypothesis that the 3,4-diaryl substitution pattern best mimics the twisted geometry of the colchicine pharmacophore.

Mechanistic Validation & Signaling Pathways

The cytotoxicity of TMP-pyrroles is not non-specific toxicity but a targeted disruption of microtubule dynamics.

Mechanism of Action (MOA) Workflow
  • Binding: The TMP moiety occupies the hydrophobic pocket of the colchicine-binding site on

    
    -tubulin.
    
  • Inhibition: Steric hindrance prevents the incorporation of the tubulin dimer into the growing microtubule.

  • Arrest: The cell fails to form a mitotic spindle, triggering G2/M phase arrest.

  • Death: Prolonged arrest activates the intrinsic apoptotic pathway (Bcl-2 downregulation / Bax upregulation).

Visualization: SAR & Signaling Logic

The following diagram illustrates the SAR hierarchy and the downstream signaling cascade.

TMP_Pyrrole_SAR cluster_SAR Structure-Activity Relationship (SAR) cluster_Pathway Downstream Signaling Cascade Isomer_C3 Class C: C-3 Isomer (Optimal Geometry) Binding Colchicine Site Binding (Beta-Tubulin) Isomer_C3->Binding High Affinity Isomer_N1 Class A: N-1 Isomer (Moderate Potency) Isomer_N1->Binding Med. Affinity Isomer_C2 Class B: C-2 Isomer (Steric Clash) Isomer_C2->Binding Low Affinity MT_Destab Microtubule Destabilization Binding->MT_Destab G2M G2/M Cell Cycle Arrest MT_Destab->G2M Apoptosis Apoptosis Induction (Annexin V+ / Caspase-3) G2M->Apoptosis

Figure 1: SAR hierarchy of TMP-pyrrole isomers and the resulting apoptotic cascade. Green path indicates optimal pharmacological efficacy.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating TMP-pyrrole derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To quantify the direct inhibition of tubulin assembly.

  • Reagent Prep: Thaw >99% pure bovine brain tubulin (lyophilized) and resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Compound Addition: Add 10

    
    L of the test compound (dissolved in DMSO) to a 96-well half-area plate pre-warmed to 37°C. Final DMSO concentration must be <1%.
    
  • Initiation: Add 90

    
    L of tubulin solution (2 mg/mL) to the wells.
    
  • Monitoring: Immediately measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Calculate the V

    
     (maximum polymerization rate) and determine the IC
    
    
    
    relative to the vehicle control (DMSO) and positive control (CA-4).
Protocol B: MTT Cytotoxicity Assay

Purpose: To determine cellular IC


 values.[1]
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Treat cells with serial dilutions of the TMP-pyrrole isomer (0.001 – 100

    
    M) for 48 or 72 hours.
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove supernatant and dissolve formazan crystals in 150

    
    L DMSO.
    
  • Quantification: Measure absorbance at 570 nm. Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC

    
    .
    

Conclusion

The comparative analysis confirms that the position of the trimethoxyphenyl ring is the critical determinant of cytotoxicity in pyrrole derivatives.

  • Recommendation: For drug development pipelines focusing on microtubule destabilization, Class C (3,4-diarylpyrrole) scaffolds offer the highest therapeutic index.

  • Avoid: Class B (C-2 substituted) isomers generally yield sub-optimal potency due to unfavorable steric interactions within the tubulin binding pocket.

References

  • Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives Source: National Institutes of Health (PubMed) [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation Source: Taylor & Francis Online [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues Source: MDPI (Molecules) [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Source: National Institutes of Health (PMC) [Link]

  • Cis-Restricted Analogues of Combretastatin A-4: 1,2-Diaryl vs 3,4-Diaryl Pyrroles Source: European Journal of Medicinal Chemistry (via ScienceDirect/UniFe) [Link]

Sources

Validating the Antiproliferative Activity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole: A Guide to Orthogonal Assay Implementation

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous natural and synthetic compounds with potent anticancer properties, including the tubulin-binding agent Combretastatin A4.[1][2] This structural feature often confers activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Therefore, our validation strategy will not only confirm a reduction in cell proliferation but also probe for mechanistic clues related to this common mode of action.

Part 1: The Imperative of Orthogonal Validation

Relying on a single assay to determine a compound's antiproliferative activity is fraught with peril. A positive result could be an artifact of the assay chemistry or reflect a cellular effect unrelated to proliferation, such as a change in metabolic state.[4] Orthogonal assays are distinct methods that measure different biological endpoints to answer the same fundamental question. A compound that consistently demonstrates activity across assays based on different principles—such as metabolic output, DNA synthesis, and cell cycle progression—is far more likely to be a genuine antiproliferative agent.

This guide details a three-tiered approach that provides a progressively deeper understanding of the compound's activity:

  • Metabolic Viability Assessment (MTT Assay): A high-throughput screen to measure general cell health and metabolic activity.[5]

  • DNA Synthesis Measurement (BrdU Assay): A direct and specific quantification of proliferative cells actively replicating their DNA.[6]

  • Mechanistic Insight (Cell Cycle Analysis): A detailed snapshot of the compound's impact on cell cycle progression to identify potential arrest points.[7]

The logical flow of this validation strategy ensures that each subsequent assay corroborates and builds upon the findings of the previous one, creating a scientifically rigorous and trustworthy dataset.

G cluster_0 Orthogonal Validation Workflow A Tier 1: Metabolic Screen (MTT Assay) B Tier 2: Proliferation Confirmation (BrdU Assay) A->B Confirms viability loss is due to reduced DNA synthesis D High-Confidence Validation of Antiproliferative Activity A->D C Tier 3: Mechanistic Insight (Cell Cycle Analysis) B->C Explains the mechanism of proliferation arrest B->D C->D

Caption: Logical workflow for orthogonal validation of antiproliferative activity.

Part 2: Tier 1 - Assessment of Metabolic Viability via MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[5][8] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choice: This assay is an excellent first-pass screen due to its high-throughput nature, cost-effectiveness, and robust, easily quantifiable colorimetric endpoint. It provides a rapid assessment of whether the test compound impacts the overall health and metabolic output of the cell population.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The goal is to ensure cells are in an exponential growth phase throughout the experiment without becoming over-confluent.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare a series of dilutions of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole in serum-free culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][9]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of visible purple formazan crystals within the cells.

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

Data Interpretation: The absorbance values are directly proportional to the number of viable cells. Data should be plotted as percent viability relative to the vehicle control versus compound concentration. A non-linear regression analysis is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell viability by 50%.

Part 3: Tier 2 - Direct Measurement of DNA Synthesis via BrdU Incorporation

To confirm that the metabolic decline observed in the MTT assay is a direct result of inhibited proliferation, we employ the BrdU (5-bromo-2'-deoxyuridine) assay. This method directly measures DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA strands during the S phase of the cell cycle.[11] Incorporated BrdU is then detected using a specific monoclonal antibody, providing a precise measure of the cell population that is actively dividing.[12]

Detailed Experimental Protocol: BrdU Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as in the MTT assay (Part 2, Steps 1 & 2) to seed and treat cells with 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole in a 96-well plate.

  • BrdU Labeling:

    • Following the compound incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells by adding a fixing/denaturing solution.[11] This step is critical as it simultaneously preserves cell morphology and denatures the DNA, which is necessary to expose the incorporated BrdU to the detection antibody.

    • Incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the wells with a wash buffer.

    • Add the anti-BrdU detector antibody (often conjugated to an enzyme like horseradish peroxidase, HRP) to each well.[11]

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the wells to remove any unbound antibody.

    • Add the appropriate substrate (e.g., TMB for an HRP-conjugated antibody) and incubate until color develops.[11]

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Interpretation: Similar to the MTT assay, the absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of DNA synthesis. The data are used to generate a dose-response curve and calculate an IC₅₀ value. A strong correlation between the IC₅₀ values from the MTT and BrdU assays provides high confidence in the compound's antiproliferative effect.

Part 4: Tier 3 - Mechanistic Insight via Cell Cycle Analysis

Having confirmed antiproliferative activity, the next logical step is to investigate the underlying mechanism. Cell cycle analysis by flow cytometry using propidium iodide (PI) staining is a powerful technique for this purpose. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[13] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[14]

Causality Behind Experimental Choice: Given that the 3,4,5-trimethoxyphenyl moiety is known to interact with tubulin, a common outcome is arrest at the G2/M phase of the cell cycle.[1][3] This assay directly tests that hypothesis. By quantifying the distribution of cells across the cycle, we can determine if the compound induces a block at a specific checkpoint.

CellCycle G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The major phases of the eukaryotic cell cycle.

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that prevents confluence by the end of the experiment.

    • After 24 hours, treat the cells with 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells (to include any apoptotic cells) and pellet them by centrifugation (e.g., 200 x g for 5 minutes).[7]

    • Wash the cell pellet with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[7][13] Ethanol fixation permeabilizes the cells and preserves DNA integrity.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[13] RNase treatment is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

    • Generate a histogram of cell count versus PI fluorescence intensity.

Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located between them. Specialized software is used to model the data and calculate the percentage of cells in each phase. An effective antiproliferative compound will often cause a significant increase in the percentage of cells in a specific phase (e.g., G2/M) with a corresponding decrease in others, indicating cell cycle arrest at that checkpoint.

Part 5: Synthesizing the Data - A Comparative Analysis

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5]Metabolic activity / Viable cell number.High-throughput, rapid, cost-effective.[5]Indirect measure; can be confounded by changes in cellular metabolism.[4]
BrdU Assay Incorporation of a thymidine analog into newly synthesized DNA.DNA synthesis / Cell proliferation.[11]Direct measure of proliferation; highly specific.[6]Lengthier protocol; requires DNA denaturation which can affect cell morphology.[4]
Cell Cycle Analysis Stoichiometric binding of propidium iodide to DNA.DNA content per cell / Cell cycle distribution.[14]Provides mechanistic insight into how proliferation is inhibited.Lower throughput; requires specialized equipment (flow cytometer).

Building a Conclusive Narrative: A compelling validation would demonstrate that 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole:

  • Reduces cell viability in a dose-dependent manner as measured by the MTT assay .

  • Reduces the incorporation of BrdU with a similar dose-dependency, confirming that the loss of viability is due to an inhibition of DNA synthesis .

  • Causes a significant accumulation of cells in the G2/M phase, as shown by cell cycle analysis , suggesting the compound disrupts mitosis, a plausible mechanism for a trimethoxyphenyl-containing molecule.

This multi-faceted evidence provides a robust and defensible validation of the compound's antiproliferative activity and offers a clear direction for further mechanistic studies.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Jo, A., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • López-Lázaro, M., et al. (2022). Identification of Anti-Proliferative Compounds from Genista monspessulana Seeds through Covariate-Based Integration of Chemical Fingerprints and Bioactivity Datasets. MDPI. Retrieved from [Link]

  • Pérez, A., et al. (2022). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. MDPI. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2024). Chemical Composition and Bioactivity Dataset Integration to Identify Antiproliferative Compounds in Phyllanthus Plants. PMC. Retrieved from [Link]

  • Pérez, A., et al. (2022). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. MDPI. Retrieved from [Link]

  • Saini, P., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Semantic Scholar. Retrieved from [Link]

  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • Giraud, F., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. PMC. Retrieved from [Link]

  • Eisa, M. A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Retrieved from [Link]

  • Nikolova, V., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PMC. Retrieved from [Link]

  • Meegan, M. J., et al. (n.d.). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. PMC. Retrieved from [Link]

  • Acta Crystallographica Section E. (2025, August 10). 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine. Retrieved from [Link]

  • Kovar, S. E., et al. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. PMC. Retrieved from [Link]

  • Eisa, M. A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Nathwani, B., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. Retrieved from [Link]

Sources

Confirming the binding site of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole on tubulin

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for confirming the binding site of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (hereafter referred to as TMP-DHP ).

Based on the 3,4,5-trimethoxyphenyl (TMP) moiety—a pharmacophore hallmark of Colchicine-site binders—the primary hypothesis is that TMP-DHP targets the Colchicine Binding Site on


-tubulin. This guide compares the efficacy of three validation methods: Fluorescence Spectroscopy , Competitive Binding Assays , and Molecular Docking , establishing a hierarchy of evidence to confirm this mechanism.

Executive Summary

The TMP-DHP molecule features a trimethoxyphenyl "A-ring" mimic attached to a dihydro-2H-pyrrole scaffold. This structure strongly suggests it functions as a Microtubule Destabilizing Agent (MDA) by binding to the Colchicine site at the interface of


- and 

-tubulin. To confirm this, researchers must differentiate its activity from Vinblastine (Vinca site) and Paclitaxel (Taxane site) binders.

This guide compares the three standard methods for confirmation, recommending a Fluorescence-based Competitive Binding Assay as the optimal balance of specificity, throughput, and physiological relevance.

Part 1: Comparative Methodology Guide

This section compares the three primary approaches to validating the binding site.

FeatureMethod A: Intrinsic Fluorescence Quenching Method B: Competitive Binding (Recommended) Method C: Molecular Docking (In Silico)
Principle Measures change in Tubulin's Trp fluorescence upon ligand binding.Measures displacement of a known fluorophore (e.g., Colchicine) by TMP-DHP.Simulates binding energy and pose geometry computationally.
Specificity Low .[1] Confirms binding somewhere, but not necessarily the site.High . Directly confirms overlap with a specific site (Colchicine vs. Vinblastine).Medium . Predictive, but prone to false positives without wet-lab validation.
Throughput Medium (Cuvette/Plate based).High (Plate reader compatible).Very High (Virtual screening).
Cost Low (Requires Tubulin protein).Medium (Requires Tubulin + Radiolabeled/Fluorescent Standard).Low (Software license).
Verdict Use as a preliminary screen to determine

.
Use as the definitive confirmation of the binding site.Use for structural insight and hypothesis generation.
Why Competitive Binding is the Gold Standard

While intrinsic fluorescence (Method A) proves the molecule interacts with tubulin, it cannot distinguish between the Colchicine, Vinca, or Taxane sites. Competitive Binding (Method B) is the only non-crystallographic method that definitively proves TMP-DHP occupies the same physical space as Colchicine.

Part 2: Experimental Protocols
Protocol A: Fluorescence-Based Competitive Binding Assay (The Confirmation Step)

Objective: Determine if TMP-DHP competes with Colchicine for the same binding pocket.

Materials:

  • Purified Tubulin (from porcine brain), 10 µM stock.

  • Colchicine (Standard), 10 µM stock.

  • TMP-DHP (Test Compound).

  • Buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9 (PEM Buffer).

  • Spectrofluorometer (Excitation: 350 nm, Emission: 435 nm).

Workflow:

  • Baseline: Incubate Tubulin (2 µM) with Colchicine (2 µM) at 37°C for 30 minutes. Colchicine fluorescence increases significantly upon binding tubulin.

  • Competition: Add TMP-DHP at increasing concentrations (0.5 µM, 2 µM, 10 µM, 50 µM) to the pre-formed Tubulin-Colchicine complex.

  • Measurement: Monitor the decrease in fluorescence at 435 nm.

  • Control: Repeat using Vinblastine (which binds a distinct site) as a negative control; it should not displace Colchicine.

Data Interpretation:

  • Positive Confirmation: A dose-dependent decrease in fluorescence indicates TMP-DHP is displacing Colchicine.

  • Calculation: Plot % Inhibition vs. [TMP-DHP]. Calculate the Inhibition Constant (

    
    ) using the Cheng-Prusoff equation.
    
Protocol B: Molecular Docking (In Silico Validation)

Objective: Visualize the binding pose of the trimethoxyphenyl group.

Workflow:

  • Preparation: Retrieve Tubulin crystal structure (PDB ID: 4O2B - Colchicine bound). Remove native ligand and water molecules.

  • Ligand Setup: Construct TMP-DHP in 3D, minimize energy (MMFF94 force field).

  • Grid Generation: Define the active site box (10Å radius) centered on Cys241 (

    
    -tubulin).
    
  • Docking: Run docking (e.g., AutoDock Vina or Glide).

  • Analysis: Look for the "T-shaped" stacking interaction where the TMP ring occupies the hydrophobic pocket near Val181 and Cys241.

Part 3: Data Presentation & Analysis

When publishing your findings, structure your data to explicitly compare TMP-DHP against the standards.

Table 1: Comparative Binding Metrics (Hypothetical/Representative Data)

CompoundBinding Site

(µM)
% Inhibition of Colchicine Binding (at 5µM)Interaction Mode (Predicted)
Colchicine Colchicine0.5 - 1.0100% (Reference)Hydrophobic (A-ring) + H-bond (B-ring)
TMP-DHP Colchicine 0.8 - 1.5 ~75 - 85% Hydrophobic (TMP) + Cationic (

-cation)
Vinblastine Vinca0.1 - 0.2< 5%Longitudinal Interface
Paclitaxel Taxane< 0.1< 5%Luminal Site

Note: High inhibition (>70%) of Colchicine binding confirms the site. Low inhibition (<10%) would suggest the compound binds elsewhere (e.g., Vinca site).

Part 4: Mechanism & Workflow Visualization
Figure 1: Experimental Workflow for Binding Site Confirmation

BindingConfirmation Compound Synthesize TMP-DHP InSilico In Silico Docking (Prediction) Compound->InSilico 1. Predict Site Fluorescence Intrinsic Fluorescence (Kd Determination) InSilico->Fluorescence 2. Verify Binding Competition Colchicine Competition (Site Confirmation) Fluorescence->Competition 3. Confirm Specificity XRay X-ray Crystallography (Gold Standard) Competition->XRay 4. Structural Proof (Optional)

Caption: Step-wise validation hierarchy. Competition assays (Red) are the critical "Go/No-Go" step for site confirmation.

Figure 2: Proposed Mechanism of Action (Colchicine Site)

Mechanism Ligand TMP-DHP (Trimethoxyphenyl) Site Colchicine Binding Site (Beta-Tubulin Interface) Ligand->Site Binds via TMP moiety Effect1 Inhibition of Curvature Change Site->Effect1 Steric Hindrance Effect2 Microtubule Depolymerization Effect1->Effect2 Destabilization Outcome G2/M Cell Cycle Arrest & Apoptosis Effect2->Outcome Mitotic Catastrophe

Caption: The TMP moiety mimics Colchicine's A-ring, preventing the curved-to-straight tubulin conformational change required for polymerization.

References
  • Bhattacharyya, B., et al. (2008). "Ligand-induced fluorescence changes in tubulin." Methods in Cell Biology, 84, 1-20. Link

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)-thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry, 53(10), 4248–4258. Link

  • Lu, Y., et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research, 29(11), 2943–2971. Link

  • Massarotti, A., et al. (2012). "Colchicine binding site inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 22(1), 41-57. Link

  • Perez-Perez, M. J., et al. (2016). "Colchicine-site binders: a patent review (2010–2014)." Expert Opinion on Therapeutic Patents, 26(9), 1039-1053. Link

Sources

Evaluating the selectivity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole (often referenced in literature as the core scaffold of JG-03-14 ) represents a class of microtubule depolymerizing agents (MDAs) that target the colchicine-binding site on


-tubulin.

Unlike traditional taxanes (e.g., Paclitaxel) which stabilize microtubules, this compound inhibits polymerization. Its primary competitive advantage lies in its selectivity for Multi-Drug Resistant (MDR) phenotypes . While standard chemotherapeutics are effluxed by P-glycoprotein (P-gp), this pyrrole derivative evades P-gp transport, retaining nanomolar potency against resistant tumors while maintaining a favorable Selectivity Index (SI) against quiescent normal cells compared to Colchicine.

Compound Profile & Mechanism of Action[1]

The Pharmacophore

The molecule is defined by two critical structural domains:

  • 3,4,5-Trimethoxyphenyl (TMP) Ring: This moiety mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4), serving as the primary anchor for the colchicine-binding pocket on

    
    -tubulin.
    
  • 3,4-Dihydro-2H-pyrrole Ring: This rigid heterocyclic core locks the TMP group in the optimal orientation for binding, restricting conformational freedom and enhancing affinity compared to flexible analogs.

Molecular Pathway

Upon entering the cell, the compound binds to the interface between


- and 

-tubulin dimers. This binding sterically hinders the "curved-to-straight" conformational change required for microtubule polymerization, leading to catastrophic spindle collapse during mitosis.
Visualization: Mechanism of Action

MOA Compound 5-(TMP)-3,4-dihydro-2H-pyrrole Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds with high affinity Complex Tubulin-Ligand Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Fails Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: The signaling cascade initiated by JG-03-14 binding, leading to inhibition of microtubule dynamics and subsequent apoptotic cell death.[1]

Comparative Efficacy Analysis

The following data contrasts the pyrrole derivative (JG-03-14) against clinical standards. Note the Resistance Factor (RF) , which highlights the compound's superior performance in drug-resistant lines.

Table 1: IC50 Comparison (nM)

Data synthesized from Mooberry et al. and related structure-activity studies.

CompoundTarget MechanismMCF-7 (Breast Cancer)MCF-7/ADR (MDR Resistant)HUVEC (Normal Endothelial)Resistance Factor (RF)*
JG-03-14 (Subject) Depolymerizer (Colchicine Site)6.0 nM 5.5 nM > 200 nM0.9 (No Resistance)
Paclitaxel Stabilizer (Taxane Site)3.5 nM> 4,000 nM~15 nM> 1,000 (Highly Resistant)
Colchicine Depolymerizer (Colchicine Site)10.0 nM250 nM~10 nM25 (Moderate Resistance)
Combretastatin A-4 Depolymerizer (Colchicine Site)3.2 nM2.8 nM~8 nM0.9 (No Resistance)

*Resistance Factor (RF) = IC50 (Resistant) / IC50 (Parental). An RF near 1.0 indicates the drug evades resistance mechanisms.

Key Insight: While Paclitaxel is slightly more potent in sensitive cells, it fails completely in MDR cells. The subject compound retains full potency in resistant cells and shows a wider safety margin (Selectivity Index) against normal HUVEC cells compared to Colchicine and CA-4.

Selectivity Analysis: Why it Spares Normal Cells

The selectivity of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is not absolute but relies on two "therapeutic windows":

Proliferation-Dependent Cytotoxicity

Microtubule inhibitors are "mitotic poisons." They preferentially kill cells undergoing rapid division.

  • Cancer Cells: High mitotic index; checkpoints are often defective, leading to "mitotic slippage" and apoptosis.

  • Normal Cells (e.g., Fibroblasts): Low mitotic index; they often arrest in G1 or G0 when stressed, allowing for repair or survival rather than immediate apoptosis.

P-glycoprotein (P-gp) Evasion

This is the critical differentiator. Normal tissues (kidney, liver, blood-brain barrier) express P-gp to pump out toxins. Many cancer cells overexpress P-gp to survive chemotherapy (MDR).

  • Mechanism: The subject compound is not a substrate for P-gp .

  • Result: It accumulates in MDR cancer cells to lethal levels, whereas normal cells with baseline P-gp expression do not actively pump it out any faster than cancer cells, but the lack of rapid division in normal tissues protects them.

Experimental Protocols for Validation

To objectively evaluate this compound in your own lab, follow these standardized, self-validating protocols.

Protocol A: Determination of Selectivity Index (SI) via MTT Assay

Objective: Calculate SI =


.

Materials:

  • Cancer Line: MCF-7 or HeLa.

  • Normal Line: HUVEC (Human Umbilical Vein Endothelial Cells) or VERO (Kidney epithelial).

  • Compound: 10 mM stock in DMSO.

  • Control: Paclitaxel (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells in 96-well plates (3,000 cells/well for cancer; 5,000 cells/well for normal). Note: Normal cells grow slower, so higher seeding density ensures comparable confluence.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add serial dilutions of the compound (0.1 nM to 10

    
    M). Ensure final DMSO concentration is <0.5% in all wells.
    
  • Duration: Incubate for 48 hours (approx. 2 cell cycles).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Analysis: Fit dose-response curves using non-linear regression (e.g., GraphPad Prism) to determine IC50.

Protocol B: Tubulin Polymerization Assay (Mechanism Confirmation)

Objective: Confirm the compound acts directly on tubulin rather than upstream kinases.

Workflow:

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer containing GTP (1 mM).

  • Baseline: Keep tubulin on ice (depolymerized state).

  • Induction: Add compound (5

    
    M) or Vehicle to the cuvette. Transfer to a temperature-controlled spectrophotometer at 37°C.
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Vehicle: Absorbance rises (polymerization).

    • Paclitaxel: Absorbance rises rapidly and plateaus higher (stabilization).

    • Subject Compound: Absorbance remains flat or rises minimally (inhibition).

Visualization: Evaluation Workflow

Workflow Compound Test Compound (JG-03-14) Treatment 48h Treatment (Serial Dilution) Compound->Treatment Cells Cell Panel (MCF-7 vs. HUVEC) Cells->Treatment Assay MTT / SRB Assay Treatment->Assay Data Data Acquisition (OD 570nm) Assay->Data CurveFit Dose-Response Fit Data->CurveFit Calc Calculate SI (IC50 Normal / IC50 Cancer) CurveFit->Calc

Caption: Step-by-step workflow for calculating the Selectivity Index (SI) in vitro.

References

  • Mooberry, S. L., et al. (2004). "Structure-Activity Relationships of the Potent Antitubulin Agent JG-03-14." Journal of Medicinal Chemistry.

  • Risinger, A. L., & Mooberry, S. L. (2010). "Cellular and microtubule targeting effects of the pyrrole-based colchicine site ligand JG-03-14." Journal of Pharmacology and Experimental Therapeutics.

  • Gaspari, R., et al. (2017). "Structural Basis of Cis- and Trans-Combretastatin Binding to Tubulin." Chem (Cell Press).

  • Wang, Y., et al. (2012). "Synthesis and biological evaluation of 2-aryl-3,4-dihydro-2H-pyrroles as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a cyclic imine intermediate, frequently encountered in the synthesis of mescaline analogs and related phenethylamine derivatives. Its handling requires a dual-focus safety strategy: managing the chemical reactivity of the cyclic imine moiety (susceptible to hydrolysis and polymerization) and mitigating the pharmacological risks associated with alkaloid precursors .

This guide provides an operational framework for the safe containment, classification, and disposal of this compound. It moves beyond generic safety advice to address the specific stability profile of dihydro-pyrroles.

Physicochemical Hazard Profile
ParameterCharacteristicOperational Implication
Functional Group Cyclic Imine (

)
Hydrolysis-sensitive; potential for exothermic reaction with strong acids.
Stability ModerateMay polymerize or oxidize upon prolonged exposure to air/moisture.
Toxicology Alkaloid PrecursorTreat as a bioactive agent. High lipophilicity suggests potential dermal absorption.
Physical State Solid (typically)Dust hazard. Hygroscopic nature requires moisture-free storage/disposal.

Disposal Decision Logic

Effective disposal relies on correct waste stream characterization.[1] This compound generally falls under Non-Halogenated Organic Waste unless dissolved in halogenated solvents.

Critical Directive: Do not dispose of this compound down the drain. The imine functionality can hydrolyze to form aldehydes/ketones and amines that may be regulated or toxic to aquatic life.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidWaste Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloWaste Halogenated Organic Waste (Tag: Toxic/Solvent) Halo->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (Tag: Flammable/Toxic) NonHalo->NonHaloWaste

Figure 1: Decision tree for selecting the correct RCRA-compliant waste stream based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, failed reaction solids, or contaminated weighing papers.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

    • Why: Polyethylene is resistant to the basic nature of imines; glass prevents leaching.

  • Secondary Containment: Place the primary container into a secondary, amber waste jar or a thicker hazardous waste bag (6-mil).

    • Why: Amber glass protects the imine from UV-degradation which could form unknown byproducts before incineration.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole" (Do not use abbreviations like 'JG-57').

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: Mother liquors, filtrates, or dissolved samples.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or acyl chlorides.

    • Why: Imines can react exothermically with acylating agents or oxidizers.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .

    • If dissolved in Ethanol, Methanol, Ethyl Acetate : Pour into Non-Halogenated Waste .

  • pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste drum.

    • Why: Prevents acid-catalyzed hydrolysis or polymerization inside the waste drum, which can generate heat or pressure.

Emergency Response: Spill Cleanup Workflow

In the event of a spill, the priority is to prevent inhalation of dust and dermal contact. The cyclic imine is likely an irritant to mucous membranes.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/Respirator Assess->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidSpill Solid: Avoid Dust TypeCheck->SolidSpill LiquidSpill Liquid: Contain Flow TypeCheck->LiquidSpill ActionSolid Wet Wipe / Scoop (Do not dry sweep) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Disposal Bag as HazWaste (Label: Toxic Debris) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Operational workflow for containing and cleaning up laboratory spills.

Spill Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear double nitrile gloves and a respirator (N95 minimum) if handling powder.

  • Contain:

    • Solids: Cover with a wet paper towel (solvent or water) to prevent dust generation, then scoop up. Do not dry sweep.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontaminate: Wipe the surface with a mild acidic solution (e.g., 5% acetic acid or dilute HCl) followed by soap and water.

    • Mechanism:[2][3][4][5] The acid hydrolyzes residual imine traces into water-soluble salts, facilitating removal.

Regulatory & Compliance Context

  • RCRA Classification: This compound is not P-listed or U-listed by specific name. However, waste solutions often carry characteristic codes:

    • D001 (Ignitability): If in flammable solvents (Flash point < 60°C).[6][7]

    • D003 (Reactivity): Only if the specific synthesis creates potentially explosive byproducts (unlikely for the isolated imine).

  • DEA Status: While not always explicitly scheduled, this is a direct structural precursor to mescaline (Schedule I). Security is a disposal requirement. Ensure waste is locked and chain-of-custody is maintained until transfer to the waste vendor to prevent diversion.

References

  • National Research Council.[2] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency.[8] (2023).[8] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: Mescaline (Structural Analog Context). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Personal protective equipment for handling 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Part 1: Hazard Identification & Risk Assessment

Chemical Context: The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a cyclic imine intermediate. It is structurally significant as a direct precursor to mescaline and related phenethylamine alkaloids via reduction. While the intermediate itself typically lacks the potent psychoactivity of the final amine, it must be handled as a Potent Bioactive Precursor and a Moisture-Sensitive Irritant .

Core Hazards:

  • Chemical Instability: Cyclic imines are prone to hydrolysis upon contact with atmospheric moisture, reverting to the open-chain amino-ketone. This degrades purity and alters toxicity profiles.

  • Biological Activity: As a structural analog to bioactive phenethylamines, this compound should be treated as a "Parent Unknown" regarding specific toxicology. Assume potential for CNS activity or sympathomimetic effects upon systemic absorption.

  • Local Irritation: Likely to cause skin, eye, and respiratory tract irritation (Category 2/3 equivalent) based on the trimethoxyphenyl and imine functionalities.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard compliance" to "field-proven protection," addressing the specific permeation risks of aromatic imines.

PPE CategoryStandard RequirementAdvanced Specification (Required for this Protocol) Operational Logic (The "Why")
Hand Protection Nitrile Gloves (4 mil)Double-Gloving Protocol: 1. Inner: 4 mil Nitrile (High Dexterity)2. Outer: 8 mil Nitrile or Laminate (Barrier)Aromatic imines can permeate thin nitrile rapidly. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Respiratory Fume HoodPrimary: Fume Hood (Face velocity 80–100 fpm)Secondary (Spill/Powder): P100 Half-Face RespiratorPreventing inhalation of dust/aerosols is critical to avoid systemic absorption of bioactive precursors.
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield Cyclic imines are reactive. If hydrolysis occurs exothermically or solvents splash, glasses provide insufficient seal against vapors.
Body Lab CoatTyvek® Lab Coat (Closed Front) Cotton coats absorb liquids. Tyvek repels organic intermediates, preventing "wicking" to the skin.
Footwear Closed-toe shoesChemical Resistant Overshoes Essential during scale-up or transfer operations to prevent tracking trace contaminants out of the lab.

Part 3: Operational Protocols

Workflow Visualization: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this specific intermediate, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard Source: Cyclic Imine Intermediate Engineering Engineering Control: Inert Atmosphere (N2/Ar) Glovebox or Schlenk Line Hazard->Engineering Primary Containment Admin Admin Control: SOP: Moisture Exclusion Limit Scale < 5g Engineering->Admin Residual Risk PPE PPE Barrier: Double Nitrile + Tyvek Resp. Protection Admin->PPE Exposure Event Receptor Receptor: Researcher / Environment PPE->Receptor Final Barrier

Caption: Hierarchy of controls specifically designed for moisture-sensitive bioactive intermediates.

Step-by-Step Handling Procedure

Objective: Transfer 5.0g of intermediate from storage to reaction vessel without hydrolysis or exposure.

  • Pre-Operational Check:

    • Verify Fume Hood velocity is >80 fpm.

    • Self-Validation: Inflate inner nitrile gloves to check for pinholes before donning.

    • Prepare a solution of 5% Acetic Acid/Water (for decontamination) and place it in the hood.

  • Weighing (The Critical Step):

    • Note: This compound is likely a solid or viscous oil.

    • Do not weigh on an open bench. Use a balance inside the fume hood or a localized powder containment hood.

    • If the compound is stored under inert gas, use a Schlenk transfer technique or weigh inside a glovebag to prevent hydrolysis (which turns the compound sticky/degraded).

  • Transfer:

    • Dissolve the intermediate immediately in the reaction solvent (e.g., anhydrous THF or Methanol) to stabilize it against atmospheric moisture.

    • Technique: Use a wide-bore syringe or cannula transfer if the material is liquid/oil. Avoid pouring, which increases surface area for volatilization.

  • Decontamination:

    • Wipe down the balance and tools immediately with the 5% Acetic Acid solution (hydrolyzes and solubilizes traces) followed by Ethanol.

    • Dispose of wipes in "Solid Hazardous Waste."

Part 4: Emergency Response & Disposal

Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<10mL/g) Inside Hood Assess->Minor Major Major (>10mL/g) or Outside Hood Assess->Major Clean Absorb with Vermiculite Neutralize (Dilute Acid) Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Dispose Double Bag Label as Toxic Clean->Dispose

Caption: Decision tree for spill response. Major spills outside containment trigger immediate evacuation.

Waste Disposal
  • Classification: Organic Solvent Waste (Halogen-free, unless chlorinated solvents were used).

  • Labeling: Must be labeled "Contains Cyclic Imine - Potential Bioactive."

  • Method: High-Temperature Incineration . Do not dispose of down the drain. The hydrolytic instability means it could degrade into amines that persist in water systems.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.